6-CBZ-1,6-DIAZASPIRO[3.4]OCTANE
Description
Properties
IUPAC Name |
benzyl 1,7-diazaspiro[3.4]octane-7-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c17-13(18-10-12-4-2-1-3-5-12)16-9-7-14(11-16)6-8-15-14/h1-5,15H,6-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOQXVAQAZSHCCR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC12CCN(C2)C(=O)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90745357 | |
| Record name | Benzyl 1,6-diazaspiro[3.4]octane-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90745357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1158749-81-5 | |
| Record name | Phenylmethyl 1,6-diazaspiro[3.4]octane-6-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1158749-81-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzyl 1,6-diazaspiro[3.4]octane-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90745357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Strategic Synthesis and Characterization of 6-CBZ-1,6-Diazaspiro[3.4]octane: A Guide for Medicinal Chemists
Introduction: The Rising Prominence of Spirocyclic Scaffolds in Drug Discovery
In the landscape of modern medicinal chemistry, the quest for novel molecular architectures that confer improved pharmacological properties is relentless. Among these, spirocyclic scaffolds have garnered significant attention due to their inherent three-dimensionality and conformational rigidity.[1][2] The 1,6-diazaspiro[3.4]octane core, in particular, represents a valuable building block for the development of new therapeutics. Its unique spatial arrangement can enhance binding affinity and selectivity for biological targets while offering avenues to optimize physicochemical properties such as solubility and metabolic stability.[2][3] This guide provides an in-depth technical overview of the synthesis and characterization of a key intermediate, 6-CBZ-1,6-diazaspiro[3.4]octane, designed for researchers and professionals in drug development.
The strategic introduction of a carbamoyl (CBZ) protecting group on the 1,6-diazaspiro[3.4]octane scaffold serves a dual purpose. It allows for the selective functionalization of the remaining secondary amine, a crucial step in the elaboration of more complex drug candidates. Furthermore, the CBZ group is known for its stability under a variety of reaction conditions and can be reliably removed when desired.[4]
Synthetic Strategy: A Multi-Step Approach to a Protected Spirocyclic Diamine
A plausible synthetic route involves the initial formation of a suitable precursor containing both the azetidine and pyrrolidine ring systems, followed by cyclization to form the spirocyclic core. The choice of starting materials and reagents is critical to achieving good yields and minimizing side products.[7] Once the 1,6-diazaspiro[3.4]octane core is obtained, the subsequent step is the selective protection with a CBZ group.
Visualizing the Synthetic Workflow
Caption: A generalized workflow for the synthesis of 6-CBZ-1,6-diazaspiro[3.4]octane.
Experimental Protocol: A Step-by-Step Guide
This protocol outlines a representative synthesis of 6-CBZ-1,6-diazaspiro[3.4]octane. It is crucial to note that optimization of reaction conditions, such as temperature, reaction time, and stoichiometry, may be necessary to achieve optimal yields.
Part 1: Synthesis of 1,6-Diazaspiro[3.4]octane Core
The synthesis of the unprotected 1,6-diazaspiro[3.4]octane core is a critical first stage. Several synthetic strategies for related azaspirocycles have been reported, often involving multi-step sequences.[5][6] A common approach involves the construction of a precursor containing both nitrogen atoms, followed by a key cyclization step. For the purpose of this guide, we will assume the availability of the 1,6-diazaspiro[3.4]octane core as the starting material for the protection step. A scalable, two-step synthesis for the parent compound has been described, involving the preparation of a stable N-benzyl protected intermediate, followed by deprotection.[2]
Part 2: Synthesis of 6-CBZ-1,6-Diazaspiro[3.4]octane
Materials and Reagents:
-
1,6-Diazaspiro[3.4]octane
-
Benzyl Chloroformate (Cbz-Cl)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for elution
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 1,6-diazaspiro[3.4]octane (1.0 eq) in anhydrous DCM or THF.
-
Base Addition: Cool the solution to 0 °C using an ice bath. Add triethylamine or DIPEA (1.1 eq) to the reaction mixture.
-
CBZ-Cl Addition: Slowly add a solution of benzyl chloroformate (1.05 eq) in the same anhydrous solvent to the stirred reaction mixture. The slow addition is crucial to control the exotherm and minimize the formation of di-protected byproducts.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Workup: Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter. Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Chromatography: Purify the crude product by flash column chromatography on silica gel using a suitable gradient of hexanes and ethyl acetate to afford 6-CBZ-1,6-diazaspiro[3.4]octane as a pure compound.
Characterization of 6-CBZ-1,6-Diazaspiro[3.4]octane
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic and analytical techniques should be employed.
Visualizing the Molecular Structure
Caption: The chemical structure of 6-CBZ-1,6-diazaspiro[3.4]octane.
Expected Analytical Data
The following table summarizes the expected characterization data for 6-CBZ-1,6-diazaspiro[3.4]octane.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the protons of the azetidine and pyrrolidine rings, the benzylic protons of the CBZ group, and the aromatic protons of the phenyl ring. The chemical shifts and coupling patterns will be indicative of the spirocyclic structure. |
| ¹³C NMR | Resonances for all carbon atoms in the molecule, including the carbonyl carbon of the carbamate, the aliphatic carbons of the spirocycle, the benzylic carbon, and the aromatic carbons. |
| Mass Spec. | The molecular ion peak corresponding to the exact mass of the compound. Fragmentation patterns may also provide structural information. |
| FT-IR | Characteristic absorption bands for the N-H stretch of the secondary amine (if starting material is present), C-H stretches (aliphatic and aromatic), and a strong C=O stretch for the carbamate group. |
| Purity (HPLC) | A single major peak indicating high purity of the final compound. |
Rationale for the CBZ Protecting Group
The choice of the carbamoyl (CBZ) group as a protecting strategy for one of the nitrogen atoms in 1,6-diazaspiro[3.4]octane is deliberate and strategic. The CBZ group offers several advantages in multi-step synthesis:
-
Stability: It is stable to a wide range of reaction conditions, including those that are mildly acidic or basic, making it compatible with many subsequent chemical transformations.[4]
-
Orthogonality: The CBZ group can be selectively removed under conditions that do not affect other common protecting groups, such as Boc or Fmoc, allowing for orthogonal protection strategies in complex molecules.[4]
-
Reliable Deprotection: The most common method for CBZ deprotection is catalytic hydrogenolysis (e.g., H₂, Pd/C), which is typically a clean and high-yielding reaction.[4][8] Alternative methods, such as acid-mediated deprotection, have also been developed.[9]
Conclusion and Future Directions
This guide provides a comprehensive framework for the synthesis and characterization of 6-CBZ-1,6-diazaspiro[3.4]octane, a key building block for the development of novel therapeutics. The described synthetic protocol, coupled with a thorough characterization strategy, ensures the reliable production of this valuable intermediate. The unique structural features of the 1,6-diazaspiro[3.4]octane core, combined with the versatility of the CBZ protecting group, open up a wide array of possibilities for the design and synthesis of next-generation drug candidates targeting a range of diseases, from infectious diseases like malaria to cancer.[10][11]
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An In-Depth Technical Guide to the Solubility and Stability of 6-CBZ-1,6-Diazaspiro[3.4]octane
Introduction: The Strategic Importance of Physicochemical Characterization in Drug Development
In the landscape of modern medicinal chemistry, the intrinsic properties of a drug candidate, such as solubility and stability, are paramount to its success.[1] These characteristics directly influence bioavailability, manufacturability, and shelf-life, ultimately determining the therapeutic viability of a molecule. This guide provides a comprehensive technical overview of the methodologies and considerations for characterizing the solubility and stability of 6-CBZ-1,6-diazaspiro[3.4]octane, a novel spirocyclic scaffold with significant potential in drug discovery.[2]
Spirocyclic systems, such as the 1,6-diazaspiro[3.4]octane core, are of increasing interest due to their inherent three-dimensionality.[3][4] This structural rigidity can offer improved potency and selectivity for biological targets.[4] Furthermore, the introduction of spirocyclic motifs often leads to more favorable physicochemical properties, including enhanced aqueous solubility and metabolic stability, compared to their flatter aromatic counterparts.[3] The Cbz (carboxybenzyl) protecting group on the 1,6-diazaspiro[3.4]octane scaffold imparts a degree of lipophilicity, which necessitates a thorough understanding of its solubility profile to enable effective formulation development.
This document will detail the experimental design, execution, and data interpretation for the comprehensive assessment of 6-CBZ-1,6-diazaspiro[3.4]octane's solubility and stability, providing researchers, scientists, and drug development professionals with a robust framework for its evaluation.
Part 1: Solubility Profiling of 6-CBZ-1,6-Diazaspiro[3.4]octane
A comprehensive understanding of a compound's solubility in various media is a cornerstone of pre-formulation studies. For 6-CBZ-1,6-diazaspiro[3.4]octane, determining its solubility in aqueous and organic solvents is critical for downstream applications, from in vitro assays to formulation for in vivo studies.
Thermodynamic Solubility Determination: The Shake-Flask Method
The gold standard for determining thermodynamic solubility is the shake-flask method.[5][6] This technique measures the equilibrium concentration of a compound in a given solvent, providing a definitive value for its intrinsic solubility.
-
Preparation of Supersaturated Solutions: Add an excess amount of 6-CBZ-1,6-diazaspiro[3.4]octane to a series of vials containing the test solvents (e.g., water, phosphate-buffered saline (PBS) at pH 7.4, methanol, ethanol, dimethyl sulfoxide (DMSO)).
-
Equilibration: Seal the vials and place them in a temperature-controlled shaker set at 25°C and 37°C. Agitate the samples for 24 to 72 hours to ensure equilibrium is reached.[5]
-
Phase Separation: After equilibration, centrifuge the samples at high speed to pellet the excess undissolved solid.
-
Sample Collection and Analysis: Carefully collect an aliquot of the supernatant and analyze the concentration of 6-CBZ-1,6-diazaspiro[3.4]octane using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Solid-State Analysis: Analyze the remaining solid material using techniques like X-ray powder diffraction (XRPD) or differential scanning calorimetry (DSC) to check for any polymorphic or solvate form changes during the experiment.[5]
| Solvent | Temperature (°C) | Expected Solubility (µg/mL) |
| Water | 25 | Low |
| Water | 37 | Slightly Increased |
| PBS (pH 7.4) | 25 | Moderate |
| PBS (pH 7.4) | 37 | Increased |
| Methanol | 25 | High |
| Ethanol | 25 | High |
| DMSO | 25 | Very High |
Kinetic Solubility Assessment for High-Throughput Screening
For earlier stage drug discovery, kinetic solubility assays provide a more rapid assessment of a compound's dissolution properties.[7] These methods are particularly useful for screening large numbers of compounds.
-
Compound Stock Preparation: Prepare a high-concentration stock solution of 6-CBZ-1,6-diazaspiro[3.4]octane in DMSO.
-
Serial Dilution: Perform serial dilutions of the stock solution in DMSO in a microplate format.
-
Aqueous Buffer Addition: Add an aqueous buffer (e.g., PBS pH 7.4) to each well, initiating the precipitation of the compound.
-
Turbidity Measurement: Immediately measure the turbidity of the solutions at various time points using a nephelometer.[8] The concentration at which precipitation is first observed is considered the kinetic solubility.
Caption: Workflow for Nephelometric Kinetic Solubility Assay.
Part 2: Stability Assessment of 6-CBZ-1,6-Diazaspiro[3.4]octane
Evaluating the stability of a drug candidate under various stress conditions is a regulatory requirement and crucial for identifying potential degradation pathways.[9][10] Forced degradation studies are designed to accelerate the degradation process, providing insights into the intrinsic stability of the molecule.[9][11]
Forced Degradation Studies: A Proactive Approach to Stability
Forced degradation, or stress testing, exposes the drug substance to conditions more severe than accelerated stability testing.[9] The goal is to generate degradation products to a target level of 5-20% to facilitate the development of stability-indicating analytical methods.[11][12]
According to the International Council for Harmonisation (ICH) guidelines, the following stress conditions are typically employed:[11]
-
Acid Hydrolysis: Treatment with a strong acid (e.g., 0.1 N HCl) at elevated temperatures.
-
Base Hydrolysis: Treatment with a strong base (e.g., 0.1 N NaOH) at elevated temperatures.
-
Oxidation: Exposure to an oxidizing agent (e.g., 3% H₂O₂) at room temperature.
-
Thermal Degradation: Heating the solid drug substance at elevated temperatures (e.g., 60°C).
-
Photostability: Exposing the drug substance to light with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[12]
-
Sample Preparation: Prepare solutions of 6-CBZ-1,6-diazaspiro[3.4]octane in the appropriate stressor solutions. For thermal and photostability, the solid compound is used.
-
Stress Application: Expose the samples to the specified stress conditions for a defined period.
-
Neutralization (for hydrolytic studies): Neutralize the acidic and basic samples before analysis.
-
Analysis: Analyze the stressed samples at various time points using a stability-indicating HPLC method. The method should be capable of separating the parent compound from all degradation products.
-
Peak Purity Analysis: Employ a photodiode array (PDA) detector to assess the peak purity of the parent compound and any major degradants.
-
Mass Spectrometry (MS) for Degradant Identification: Couple the HPLC system to a mass spectrometer to obtain mass information on the degradation products, aiding in their structural elucidation.
Caption: Forced Degradation Study Workflow.
| Stress Condition | Reagent/Condition | Temperature | Duration | Expected Degradation (%) | Potential Degradation Pathway |
| Acid Hydrolysis | 0.1 N HCl | 60°C | 24 h | Moderate | Hydrolysis of the CBZ group |
| Base Hydrolysis | 0.1 N NaOH | 60°C | 8 h | Significant | Hydrolysis of the CBZ group |
| Oxidation | 3% H₂O₂ | RT | 24 h | Low | Oxidation of the amine functionalities |
| Thermal | Solid State | 60°C | 7 days | Minimal | |
| Photostability | 1.2 million lux h & 200 Wh/m² | Controlled | As per ICH Q1B | Minimal |
Long-Term and Accelerated Stability Studies
Following forced degradation, long-term and accelerated stability studies are conducted on the drug substance in its proposed container closure system to establish a re-test period.[10][13][14]
-
Long-Term Stability: 25°C ± 2°C / 60% RH ± 5% RH.[13]
-
Accelerated Stability: 40°C ± 2°C / 75% RH ± 5% RH.[13]
Testing frequency for long-term studies is typically every 3 months for the first year, every 6 months for the second year, and annually thereafter.[10][13][15] For accelerated studies, a minimum of three time points (e.g., 0, 3, and 6 months) is recommended.[10][13]
Conclusion: A Pathway to Informed Drug Development
The comprehensive solubility and stability profiling of 6-CBZ-1,6-diazaspiro[3.4]octane, as outlined in this guide, is a critical endeavor in its journey from a promising chemical entity to a potential therapeutic agent. The methodologies described, from the foundational shake-flask solubility assay to the predictive power of forced degradation studies, provide a robust framework for generating the essential data required for informed decision-making in the drug development process. By understanding the intrinsic physicochemical properties of this novel spirocyclic compound, researchers can proactively address potential challenges in formulation, manufacturing, and storage, ultimately accelerating its path to the clinic.
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An In-Depth Technical Guide to the Synthesis and Functionalization of 1,6-Diazaspiro[3.4]octane Derivatives
Executive Summary
The 1,6-diazaspiro[3.4]octane scaffold has emerged as a privileged structural motif in modern medicinal chemistry. Its rigid, three-dimensional architecture offers a distinct advantage over more flexible aliphatic rings, providing a powerful tool for exploring chemical space and optimizing drug-receptor interactions. These spirocycles serve as valuable bioisosteres for common fragments like piperazine and are central to the development of novel therapeutics, including agents active against malaria and modulators of key central nervous system targets.[1][2][3] This guide provides a comprehensive overview of the core synthetic strategies for constructing the 1,6-diazaspiro[3.4]octane core, with a focus on methods that allow for controlled, site-selective functionalization—a critical requirement for systematic structure-activity relationship (SAR) studies in drug discovery. We will delve into the causality behind key experimental choices, present detailed, field-tested protocols, and illustrate the logical flow of these complex synthetic pathways.
The Strategic Importance of the 1,6-Diazaspiro[3.4]octane Core in Drug Design
Spirocyclic systems, where two rings share a single atom, enforce a well-defined conformational rigidity. This property is highly sought after in drug design as it can lead to enhanced binding affinity and selectivity for a biological target by reducing the entropic penalty upon binding. The 1,6-diazaspiro[3.4]octane framework, combining a four-membered azetidine ring with a five-membered pyrrolidine ring, is particularly noteworthy. It introduces a novel three-dimensional exit vector for substituents compared to traditional flat aromatic or flexible aliphatic rings.[2]
This unique topology has been successfully exploited in several therapeutic areas:
-
Antiparasitic Agents: A novel series of 1,6-diazaspiro[3.4]octanes was identified from a high-throughput screen against Plasmodium falciparum, demonstrating potent, multi-stage activity against the malaria parasite.[1][3]
-
CNS Receptor Modulation: Derivatives such as 2,6-diazaspiro[3.4]octan-7-ones have been developed as potent sigma-1 receptor antagonists, which have shown promise in enhancing the analgesic effects of opioids and potentially mitigating tolerance.[4]
-
Versatile Scaffolds: The ability to orthogonally protect the two nitrogen atoms makes this scaffold an exceptionally versatile building block for creating diverse chemical libraries for drug discovery programs.[2]
Despite their potential, the synthesis of these spirocycles is non-trivial and requires robust and scalable chemical routes to support extensive medicinal chemistry campaigns.[2]
Core Synthesis Strategy I: Annulation onto a Pre-formed Azetidine Ring
A prevalent and logical approach to constructing the diazaspiro[3.4]octane core involves building the pyrrolidine ring onto a pre-existing, functionalized azetidine. This linear strategy offers excellent control over the substitution pattern of the final product, particularly when orthogonal protecting groups are employed from the outset. A reliable synthesis published by Bak et al. provides a blueprint for this approach, starting from a commercially available N-protected azetidine-3-carboxylate.[2]
The causality of this workflow is rooted in a sequence of classical, high-yielding transformations designed to build the required carbon framework before the critical ring-closing step. The use of a benzyl (Bn) group on the azetidine nitrogen and a tert-butoxycarbonyl (Boc) group, introduced later, is a deliberate choice to allow for selective deprotection and subsequent derivatization of the two distinct nitrogen atoms.
Experimental Workflow: Azetidine Annulation```dot
Caption: Convergent synthesis via a [3+2] cycloaddition pathway.
This method can provide multi-gram quantities of the desired spirocycle in high yields and represents a significant improvement over some linear sequences. [5]
Selective Functionalization: Unleashing the Scaffold's Potential
The true value of the 1,6-diazaspiro[3.4]octane scaffold in drug discovery lies in the ability to selectively functionalize the N1 (azetidine) and N6 (pyrrolidine) positions. The use of orthogonal protecting groups, such as Benzyl (Bn) and Boc, is the cornerstone of this strategy.
-
Benzyl Group (Bn): Typically removed under hydrogenolysis conditions (H₂, Pd/C). It is stable to the acidic and basic conditions often used to remove other protecting groups.
-
Boc Group: Labile under acidic conditions (e.g., TFA in DCM). It is stable to the hydrogenation conditions used to remove Bn groups.
This differential stability allows for a controlled, stepwise derivatization of the scaffold.
Functionalization Workflow```dot
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An In-depth Technical Guide to the 1,6-Diazaspiro[3.4]octane Scaffold in PROTACs: Mechanism and Application
Introduction: Expanding the PROTAC Toolbox
Proteolysis-targeting chimeras (PROTACs) have revolutionized drug discovery by co-opting the cell's native ubiquitin-proteasome system to achieve targeted protein degradation.[1][2] These heterobifunctional molecules consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects them.[3][4] By forming a ternary complex, the PROTAC brings the POI into proximity with the E3 ligase, leading to the POI's ubiquitination and subsequent destruction by the proteasome.[5][6]
The therapeutic potential of PROTACs is immense, offering a path to address targets previously considered "undruggable."[7] However, the field has largely relied on a limited repertoire of E3 ligase ligands, primarily derivatives of thalidomide for Cereblon (CRBN) and hydroxyproline-based molecules for the von Hippel-Lindau (VHL) E3 ligase.[1] This reliance creates limitations in tissue-specific targeting, can lead to resistance, and restricts the chemical space available for PROTAC design.[1] To overcome these hurdles, the discovery of novel, structurally distinct E3 ligase ligands is a critical frontier in the evolution of targeted protein degradation.[8]
This guide focuses on a promising new entrant in this arena: the 1,6-diazaspiro[3.4]octane scaffold. We will explore its mechanistic role as a novel E3 ligase-recruiting element, its structural advantages, and provide a comprehensive, field-proven framework for its characterization within a PROTAC molecule.
Section 1: The 1,6-Diazaspiro[3.4]octane Scaffold: A New Blueprint for E3 Ligase Recruitment
The 1,6-diazaspiro[3.4]octane moiety represents a significant departure from planar, aromatic E3 ligase binders. Its inherent three-dimensionality and conformational rigidity offer a unique structural foundation for building next-generation PROTACs. The "6-CBZ-" prefix often found in chemical catalogs (e.g., 6-CBZ-1,6-diazaspiro[3.4]octane) refers to a carboxybenzyl protecting group, a common synthetic handle used during chemical synthesis, which is typically modified or removed to create the final, active PROTAC molecule.
The primary advantages of this spirocyclic scaffold include:
-
Structural Rigidity: The fixed spatial arrangement of the dual nitrogen centers can reduce the entropic penalty upon binding, potentially leading to higher affinity and more stable ternary complexes.
-
Three-Dimensionality: It provides novel vectors for linker attachment, allowing for a more precise orientation of the target protein relative to the E3 ligase. This spatial control is crucial for achieving productive ubiquitination.
-
Novel Chemical Space: Moving away from traditional immunomodulatory drug (IMiD) backbones may help mitigate off-target effects associated with those compounds and overcome potential resistance mechanisms.
While research is ongoing, current evidence suggests this scaffold is a promising component for developing novel Cereblon (CRBN) E3 ligase ligands. The core mechanism involves using the diazaspiro[3.4]octane as a structurally unique framework that, when appended with appropriate chemical motifs, engages with the CRBN substrate receptor.
Hypothesized Mechanism of Action
A PROTAC incorporating the 1,6-diazaspiro[3.4]octane scaffold (herein referred to as a "Spiro-PROTAC") orchestrates protein degradation through a catalytic cycle. The rigid scaffold serves as a novel anchor to the E3 ligase, facilitating the formation of a productive ternary complex.
Caption: Workflow for a TR-FRET Ternary Complex Assay.
Step-by-Step Methodology:
-
Reagent Preparation: Use tagged recombinant proteins (e.g., His-tagged POI and GST-tagged E3 ligase) and corresponding TR-FRET antibody pairs (e.g., Anti-His-Terbium (donor) and Anti-GST-d2 (acceptor)).
-
Assay Setup: In a 384-well assay plate, add fixed concentrations of the tagged POI, tagged E3 ligase, and the TR-FRET antibody pair.
-
PROTAC Titration: Add the Spiro-PROTAC in a serial dilution across the plate. Include a DMSO control (no PROTAC).
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the complex to reach equilibrium.
-
Detection: Read the plate on a TR-FRET enabled plate reader, measuring emission at two wavelengths (e.g., donor and acceptor emission).
-
Data Analysis: Calculate the TR-FRET ratio and plot it against the log of the Spiro-PROTAC concentration. The resulting bell-shaped curve confirms ternary complex formation. The peak of the curve indicates the concentration range for maximal complex formation.
Cellular Activity: Measuring Target Degradation
The ultimate test of a PROTAC is its ability to induce the degradation of its target protein in a cellular context. Western blotting is the definitive method for quantifying this effect.
Protocol 2.3.1: Determining Cellular Degradation Potency (DC₅₀) and Efficacy (Dₘₐₓ) by Western Blot
-
Objective: To measure the concentration of Spiro-PROTAC required to degrade 50% of the target protein (DC₅₀) and the maximum percentage of degradation achieved (Dₘₐₓ). [9][10]* Causality: This assay provides the most physiologically relevant readout of PROTAC activity. DC₅₀ and Dₘₐₓ are the key metrics used to rank the potency and efficacy of different PROTAC molecules, directly informing on their potential as therapeutic agents.
Step-by-Step Methodology:
-
Cell Culture and Treatment: Plate a relevant cell line and allow cells to adhere. Treat the cells with a serial dilution of the Spiro-PROTAC (e.g., 0.1 nM to 10 µM) for a fixed duration (e.g., 18-24 hours). Include a DMSO vehicle control.
-
Cell Lysis: Wash the cells with cold PBS and lyse them on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the total protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading. [11]4. SDS-PAGE and Transfer: Load equal amounts of total protein (e.g., 30-50 µg) per lane on an SDS-PAGE gel. [11]After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST).
-
Incubate with a primary antibody specific to the POI.
-
Incubate with a primary antibody for a loading control (e.g., GAPDH, β-Actin).
-
Wash and incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Apply an ECL substrate and image the blot using a chemiluminescence detector.
-
Quantify the band intensities for the POI and the loading control using software like ImageJ. [9] * Normalize the POI band intensity to the loading control for each lane.
-
Calculate the percentage of remaining protein relative to the DMSO control.
-
Plot the percentage of remaining protein against the log of the Spiro-PROTAC concentration and fit the data to a dose-response curve to determine the DC₅₀ and Dₘₐₓ values. [10] Data Summary Table
-
All quantitative data should be systematically organized to compare different Spiro-PROTAC candidates.
| Compound ID | E3 Binary KD (SPR, nM) | POI Binary KD (nM) | Ternary KD (SPR, nM) | Cooperativity (α) | Ternary t1/2 (min) | Cellular DC₅₀ (nM) | Dₘₐₓ (%) |
| Spiro-001 | 150 | 50 | 30 | 5.0 | 25 | 15 | >95 |
| Spiro-002 | 200 | 45 | 180 | 1.1 | 8 | 120 | 85 |
| Control | N/A | 55 | N/A | N/A | N/A | >10,000 | <10 |
Conclusion and Future Outlook
The 1,6-diazaspiro[3.4]octane scaffold is an exciting development in the quest to expand the E3 ligase toolbox for targeted protein degradation. Its unique, rigid, three-dimensional structure offers a compelling alternative to traditional planar ligands, providing new avenues to enhance binding affinity, modulate ternary complex geometry, and improve drug-like properties. The comprehensive experimental cascade detailed in this guide—from biophysical kinetics to cellular degradation—provides a robust framework for researchers to validate and optimize novel Spiro-PROTACs. As the field continues to mature, the rational design of such innovative scaffolds will be paramount in unlocking the full therapeutic potential of PROTAC technology, enabling the degradation of an ever-wider array of disease-causing proteins.
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Novel approaches for the rational design of PROTAC linkers. National Institutes of Health (NIH). [Link]
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Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. Taylor & Francis Online. [Link]
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(PDF) Novel approaches for the rational design of PROTAC linkers. ResearchGate. [Link]
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Characterizing PROTAC ternary complex formation using Biacore SPR systems. Cytiva. [Link]
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Targeted Protein Degradation. ICE Bioscience. [Link]
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Mechanistic and Structural Features of PROTAC Ternary Complexes. University of Dundee Research Portal. [Link]
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General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex. PubMed. [Link]
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Novel Design Strategies to Enhance the Efficiency of Proteolysis Targeting Chimeras. National Institutes of Health (NIH). [Link]
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Structural basis of thalidomide enantiomer binding to cereblon. PubMed. [Link]
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SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate. ACS Publications. [Link]
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High throughput E3 ligase degron binding assays for novel PROTAC ligand discovery. ScienceDirect. [Link]
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Isothermal Titration Calorimetry (ITC). Protocols.io. [Link]
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Assays and technologies for developing proteolysis targeting chimera degraders. National Institutes of Health (NIH). [Link]
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SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate. National Institutes of Health (NIH). [Link]
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(PDF) Structural basis of thalidomide enantiomer binding to cereblon. ResearchGate. [Link]
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Discovery of E3 Ligase Ligands for Target Protein Degradation. National Institutes of Health (NIH). [Link]
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Advancing Design Strategy of PROTACs for Cancer Therapy. National Institutes of Health (NIH). [Link]
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A rapid and accurate method for evaluating the degradation of pan-Akt in cells by PROTACs using NanoLuc luciferase. National Institutes of Health (NIH). [Link]
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Quick Start: Isothermal Titration Calorimetry (ITC). TA Instruments. [Link]
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Leveraging Surface Plasmon Resonance for Characterizing Ternary Complexes. Aragen Life Sciences. [Link]
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(PDF) Current strategies for the design of PROTAC linkers: a critical review. ResearchGate. [Link]
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Targeted Destruction of Disease-Related Proteins. Diamond Light Source. [Link]
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(A) Dose response curves, DC 50 and Dmax calculations for compounds 7... ResearchGate. [Link]
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Measuring PROTAC Ternary Complex Formation by SPR. Charnwood Discovery. [Link]
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Isothermal Titration Calorimetry (ITC). Harvard Medical School. [Link]
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Structure of the human Cereblon-DDB1-lenalidomide complex reveals basis for responsiveness to thalidomide analogs. PubMed. [Link]
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Structure of the human cereblon-DDB1-lenalidomide complex reveals basis for responsiveness to thalidomide analogs. UniProt. [Link]
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The Emergence of the 1,6-Diazaspiro[3.4]octane Scaffold: A Privileged Motif in Modern Drug Discovery
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Rise of a Three-Dimensional Scaffold
In the landscape of contemporary medicinal chemistry, the quest for novel molecular architectures that confer improved pharmacological properties is relentless. Among the rising stars in scaffold-based drug design is the 1,6-diazaspiro[3.4]octane core. This spirocyclic system, characterized by its inherent three-dimensionality, is increasingly recognized as a "privileged structure"[1]. Its rigid, non-planar geometry offers a distinct advantage over traditional flat, aromatic structures by enabling more precise spatial orientation of functional groups for optimal target engagement. This often translates to enhanced potency, selectivity, and improved physicochemical properties such as aqueous solubility, while potentially reducing off-target effects[2]. The 1,6-diazaspiro[3.4]octane scaffold has become a versatile building block for developing therapeutics across a wide range of disease areas, including infectious diseases and metabolic disorders[1][3][4].
This technical guide provides a comprehensive overview of the biological activities associated with derivatives of the 1,6-diazaspiro[3.4]octane scaffold. We will delve into the synthesis of this key architectural motif, with a focus on the role of protected intermediates like 6-CBZ-1,6-diazaspiro[3.4]octane, and explore the diverse therapeutic applications that have emerged from its chemical exploration.
The Synthetic Gateway: Accessing the 1,6-Diazaspiro[3.4]octane Core
The utility of the 1,6-diazaspiro[3.4]octane scaffold in drug discovery is underpinned by the development of efficient and scalable synthetic routes. Various synthetic strategies have been reported, often involving multi-step sequences that allow for controlled introduction of functional groups[5][6][7]. A common approach involves the construction of the spirocyclic core through intramolecular cyclization reactions.
A key element in the synthesis of diverse libraries of 1,6-diazaspiro[3.4]octane derivatives is the use of orthogonal protecting groups. The carboxybenzyl (CBZ or Z) group is frequently employed to protect one of the nitrogen atoms, leading to intermediates such as 6-CBZ-1,6-diazaspiro[3.4]octane. This strategy allows for selective functionalization of the unprotected nitrogen atom. Subsequent removal of the CBZ group under specific conditions, typically hydrogenolysis, reveals the second nitrogen for further chemical modification. This sequential derivatization is crucial for exploring the structure-activity relationships (SAR) of compounds built upon this scaffold.
Below is a generalized workflow illustrating the synthesis and derivatization of the 1,6-diazaspiro[3.4]octane scaffold, highlighting the role of the 6-CBZ protected intermediate.
Caption: Generalized synthetic workflow for 1,6-diazaspiro[3.4]octane derivatives.
Diverse Biological Activities of 1,6-Diazaspiro[3.4]octane Derivatives
The versatility of the 1,6-diazaspiro[3.4]octane scaffold is evident in the broad spectrum of biological activities exhibited by its derivatives. The following sections will detail some of the most significant therapeutic areas where this scaffold has shown immense promise.
Antitubercular Activity
Tuberculosis remains a global health crisis, and the emergence of multidrug-resistant strains necessitates the discovery of novel antitubercular agents. Researchers have successfully utilized the 2,6-diazaspiro[3.4]octane core to develop potent inhibitors of Mycobacterium tuberculosis. By exploring the molecular periphery of this scaffold, a series of nitrofuran carboxamides were synthesized and evaluated for their in vitro activity against the H37Rv strain of M. tuberculosis[1]. This research identified a lead compound with a remarkably low minimal inhibitory concentration (MIC)[1].
Table 1: Antitubercular Activity of a Lead 2,6-Diazaspiro[3.4]octane Derivative
| Compound | Target Organism | Minimal Inhibitory Concentration (MIC) |
| Nitrofuran Carboxamide Derivative | Mycobacterium tuberculosis H37Rv | 0.016 µg/mL[1] |
A standard microplate-based assay, such as the Microplate Alamar Blue Assay (MABA), is commonly used to determine the MIC of compounds against M. tuberculosis.
-
Preparation of Bacterial Inoculum: A mid-log phase culture of M. tuberculosis H37Rv is diluted in appropriate growth medium (e.g., Middlebrook 7H9 broth supplemented with OADC) to a standardized cell density.
-
Compound Dilution: The test compounds are serially diluted in a 96-well microplate to achieve a range of concentrations.
-
Inoculation: The standardized bacterial inoculum is added to each well containing the diluted compounds. Positive (no drug) and negative (no bacteria) controls are included.
-
Incubation: The microplates are incubated at 37°C for a defined period (typically 5-7 days).
-
Addition of Indicator Dye: A redox indicator dye, such as Alamar Blue or resazurin, is added to each well.
-
Data Analysis: After a further incubation period, a color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.
Antimalarial Activity
The fight against malaria is another critical area of infectious disease research where the 1,6-diazaspiro[3.4]octane scaffold has demonstrated significant potential. A high-throughput screening campaign against Plasmodium falciparum identified a novel series of diazaspiro[3.4]octane compounds with activity against multiple stages of the parasite's lifecycle[3]. Structure-activity relationship (SAR) studies led to the identification of compounds with low nanomolar activity against the asexual blood stage and potent transmission-blocking properties[3].
Table 2: Antimalarial Profile of Optimized 1,6-Diazaspiro[3.4]octane Derivatives
| Activity Stage | Potency |
| Asexual Blood Stage | <50 nM[3] |
| Gametocyte Sterilization | Strong[3] |
| Transmission Blocking | Active in Standard Membrane Feeding Assay[3] |
Mechanistic studies have implicated the P. falciparum cyclic amine resistance locus in the mode of resistance to these compounds, providing valuable insights for future drug development[3].
Sigma-1 Receptor Antagonism for Pain Management
The sigma-1 receptor (σ1R) is a promising target for the development of novel analgesics, as antagonists of this receptor have been shown to enhance the efficacy of opioid analgesics and mitigate the development of tolerance[8]. A series of 2,6-diazaspiro[3.4]octan-7-one derivatives have been designed and synthesized as potent σ1R antagonists[8]. One of the lead compounds from this series not only displayed high affinity for the σ1R but also significantly enhanced the antinociceptive effect of morphine and rescued morphine-induced analgesic tolerance in preclinical models[8].
Caption: Potentiation of morphine analgesia by a σ1R antagonist.
This assay is used to determine the binding affinity of a compound for the sigma-1 receptor.
-
Membrane Preparation: Cell membranes expressing the sigma-1 receptor are prepared from a suitable cell line or animal tissue (e.g., guinea pig brain).
-
Assay Buffer: A suitable buffer (e.g., Tris-HCl) is prepared.
-
Radioligand: A radiolabeled ligand with high affinity for the sigma-1 receptor (e.g., [³H]-(+)-pentazocine) is used.
-
Competition Binding: The membrane preparation is incubated with a fixed concentration of the radioligand and varying concentrations of the test compound.
-
Separation of Bound and Free Ligand: The reaction mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data are analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.
Somatostatin Receptor Subtype 5 (SSTR5) Antagonism for Type 2 Diabetes
The somatostatin receptor subtype 5 (SSTR5) has emerged as a potential therapeutic target for the treatment of type 2 diabetes mellitus. Antagonism of SSTR5 can enhance glucose-stimulated insulin secretion. Researchers have developed novel 5-oxa-2,6-diazaspiro[3.4]oct-6-ene derivatives as potent and selective SSTR5 antagonists[4]. An optimized compound from this series demonstrated the ability to augment insulin secretion in a glucose-dependent manner and lower blood glucose concentrations in a mouse model of type 2 diabetes[4].
Table 3: Activity of a Lead SSTR5 Antagonist
| Compound | Target | In Vitro Potency (IC50) | In Vivo Effect |
| 25a | Human SSTR5 | 9.6 nM[4] | Augmented insulin secretion and lowered blood glucose in high-fat diet-fed mice[4] |
This discovery highlights the potential of the 1,6-diazaspiro[3.4]octane scaffold in developing novel treatments for metabolic diseases.
Future Perspectives and Conclusion
The 1,6-diazaspiro[3.4]octane scaffold has firmly established itself as a valuable motif in modern drug discovery. The diverse range of biological activities associated with its derivatives underscores the immense potential of this three-dimensional architecture. Future research in this area is likely to focus on several key aspects:
-
Expansion to New Therapeutic Areas: The versatility of the scaffold suggests that its application could be extended to other disease areas, such as oncology, neurodegenerative disorders, and other infectious diseases.
-
Lead Optimization: Further optimization of existing lead compounds through detailed SAR studies will be crucial to improve their potency, selectivity, and pharmacokinetic profiles.
-
Development of Novel Synthetic Methodologies: The discovery of more efficient and versatile synthetic routes to functionalized 1,6-diazaspiro[3.4]octanes will accelerate the exploration of chemical space around this scaffold.
-
Elucidation of Mechanisms of Action: A deeper understanding of the molecular mechanisms by which these compounds exert their biological effects will be essential for their successful clinical development.
References
-
Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry. Request PDF. ResearchGate. Available from: [Link]
-
2,6-diazaspiro[3.4]octan-7-one derivatives as potent sigma-1 receptor antagonists that enhanced the antinociceptive effect of morphine and rescued morphine tolerance. PubMed. Available from: [Link]
-
Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. MDPI. Available from: [Link]
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Identification and Profiling of a Novel Diazaspiro[3.4]octane Chemical Series Active against Multiple Stages of the Human Malaria Parasite Plasmodium falciparum and Optimization Efforts. Journal of Medicinal Chemistry. Available from: [Link]
-
Facile synthesis of 2-azaspiro[3.4]octane. Organic & Biomolecular Chemistry (RSC Publishing). Available from: [Link]
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Discovery of novel 5-oxa-2,6-diazaspiro[3.4]oct-6-ene derivatives as potent, selective, and orally available somatostatin receptor subtype 5 (SSTR5) antagonists for treatment of type 2 diabetes mellitus. PubMed. Available from: [Link]
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Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Request PDF. ResearchGate. Available from: [Link]
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Methodological & Application
Application Notes and Protocols for the Cbz Deprotection of 1,6-Diazaspiro[3.4]octane
Authored by: A Senior Application Scientist
Introduction: The Strategic Importance of 1,6-Diazaspiro[3.4]octane in Modern Drug Discovery
The 1,6-diazaspiro[3.4]octane scaffold has emerged as a privileged structural motif in medicinal chemistry. Its rigid, three-dimensional architecture provides a unique vectoral display of substituents, enabling novel interactions with biological targets and often leading to improved potency, selectivity, and pharmacokinetic properties. This spirocyclic diamine is increasingly incorporated into drug candidates targeting a wide range of diseases.[1][2] The synthesis and functionalization of this core structure are therefore of paramount importance to researchers in drug development.
A common and crucial step in the synthesis of 1,6-diazaspiro[3.4]octane-containing molecules is the removal of protecting groups from the nitrogen atoms. The benzyloxycarbonyl (Cbz) group is a frequently employed protecting group for amines due to its stability under a variety of reaction conditions. Its removal, typically via hydrogenolysis, is a clean and efficient transformation that yields the free amine, ready for subsequent elaboration.
This application note provides a detailed, field-proven protocol for the Cbz deprotection of a monosubstituted 1,6-diazaspiro[3.4]octane derivative. We will delve into the causality behind the experimental choices, discuss alternative methods, and provide a comprehensive guide to ensure reproducible and high-yielding results.
Method Selection: Why Catalytic Transfer Hydrogenation?
While classical catalytic hydrogenation using hydrogen gas is a stalwart of Cbz deprotection, it requires specialized equipment to handle flammable H2 gas safely.[3] For routine laboratory-scale synthesis, catalytic transfer hydrogenation offers a safer and more convenient alternative.[4] This method utilizes a hydrogen donor, such as ammonium formate, which decomposes in situ to provide hydrogen for the reduction, thereby obviating the need for a hydrogen cylinder.[4]
Acid-mediated deprotection is another viable option; however, it can sometimes lead to side reactions or require harsh conditions that may not be compatible with sensitive functional groups elsewhere in the molecule.[5] For this protocol, we focus on the widely applicable and robust palladium on carbon (Pd/C) catalyzed transfer hydrogenation with ammonium formate.
Reaction Mechanism: The Journey from Cbz-Protected Amine to Free Amine
The deprotection of a Cbz group via catalytic transfer hydrogenation involves a series of steps on the surface of the palladium catalyst.
Sources
- 1. researchgate.net [researchgate.net]
- 2. 2,6-diazaspiro[3.4]octan-7-one derivatives as potent sigma-1 receptor antagonists that enhanced the antinociceptive effect of morphine and rescued morphine tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. total-synthesis.com [total-synthesis.com]
- 4. researchgate.net [researchgate.net]
- 5. tdcommons.org [tdcommons.org]
Application Notes and Protocols for the Acylation of 1,6-Diazaspiro[3.4]octane
Introduction: The Rise of a Privileged Scaffold
The quest for novel, three-dimensional molecular scaffolds is a central theme in modern medicinal chemistry. Among these, the 1,6-diazaspiro[3.4]octane framework has emerged as a "rising star" due to its unique combination of rigidity, synthetic accessibility, and its capacity to project substituents into distinct vectors of chemical space.[1] This spirocyclic system, containing a four-membered azetidine ring fused with a five-membered pyrrolidine ring, serves as a versatile building block for creating potent and selective modulators of various biological targets.[2]
Acylation of the scaffold's secondary amine functionalities is a primary and critical step in the elaboration of these building blocks into advanced drug candidates. The resulting amides are prevalent in a vast array of bioactive molecules, including antitubercular agents and sigma-1 receptor antagonists.[3][4] This guide provides an in-depth exploration of the experimental conditions for the acylation of 1,6-diazaspiro[3.4]octane, focusing on the principles of chemical reactivity that govern selectivity, and presents detailed protocols for researchers in drug discovery and development.
The Chemistry of Selectivity: Azetidine vs. Pyrrolidine Reactivity
The core challenge and opportunity in the chemistry of 1,6-diazaspiro[3.4]octane lies in the differential reactivity of its two secondary nitrogen atoms: N1 (azetidine) and N6 (pyrrolidine). Achieving selective acylation at one site over the other is paramount for efficient and controlled synthesis. This selectivity is governed by a combination of electronic and steric factors.
-
Electronic Effects & Nucleophilicity: The pyrrolidine ring (containing N6) is a relatively strain-free five-membered ring. In contrast, the azetidine ring (containing N1) possesses significant ring strain (approx. 25.4 kcal/mol). This inherent strain affects the hybridization and geometry of the N1 nitrogen, generally rendering it less basic and less nucleophilic compared to the N6 nitrogen. Consequently, in a competitive reaction, an incoming electrophile such as an acylating agent will preferentially react with the more nucleophilic N6 nitrogen.
-
Steric Hindrance: The spirocyclic nature of the core creates a unique steric environment. While both nitrogen atoms are secondary amines, the accessibility for an incoming reagent can be influenced by the conformation of the ring system and the nature of the acylating agent. However, the primary driver for regioselectivity in acylation is typically the electronic difference between the two nitrogen atoms.
The most reliable method to ensure absolute regioselectivity involves the use of an orthogonal protecting group strategy. By selectively protecting one nitrogen, the other is left available for unambiguous functionalization. The most common approach involves the protection of the N1-azetidine nitrogen with a tert-butoxycarbonyl (Boc) group, leaving the more nucleophilic N6-pyrrolidine nitrogen free for acylation.
Caption: Predicted regioselectivity in the direct acylation of unprotected 1,6-diazaspiro[3.4]octane.
Key Acylation Methodologies & Protocols
The choice of acylation method depends on the stability of the acylating agent, the desired scale, and the functional groups present on the acylating partner. The most common methods involve acyl chlorides/anhydrides or carboxylic acids activated with peptide coupling reagents.
Protocol 1: Selective Mono-Acylation of 1,6-Diazaspiro[3.4]octane Dihydrochloride (Schotten-Baumann Conditions)
This protocol describes a general procedure for the selective mono-acylation at the N6-position, starting from the stable dihydrochloride salt of the diamine. The use of a biphasic system with an inorganic base allows for the in-situ generation of the free diamine.
Materials:
-
1,6-Diazaspiro[3.4]octane dihydrochloride
-
Acyl chloride (e.g., Benzoyl chloride) (1.05 equivalents)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) or 2M Sodium Carbonate (Na₂CO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, addition funnel
Procedure:
-
Suspend 1,6-diazaspiro[3.4]octane dihydrochloride (1.0 eq) in DCM (approx. 10 mL per mmol of diamine salt) in a round-bottom flask.
-
Add an equal volume of saturated aqueous NaHCO₃ solution. Stir the biphasic mixture vigorously for 15-20 minutes to generate the free base in the organic layer.
-
Cool the mixture to 0 °C using an ice-water bath.
-
Dissolve the acyl chloride (1.05 eq) in a minimal amount of DCM.
-
Add the acyl chloride solution dropwise to the vigorously stirred biphasic mixture over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Once the starting material is consumed, separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by silica gel column chromatography.
Causality: Using slightly more than one equivalent of the acyl chloride under basic, biphasic conditions at low temperature favors mono-acylation. The more nucleophilic N6-amine reacts faster than the N1-amine. The base neutralizes the HCl byproduct, driving the reaction to completion.
Protocol 2: Acylation using a Carboxylic Acid and Coupling Agent (HATU)
This method is ideal when the corresponding acyl chloride is unstable or not commercially available. Peptide coupling reagents like HATU efficiently activate carboxylic acids for amidation under mild conditions.
Materials:
-
1,6-Diazaspiro[3.4]octane (free base) (1.0 eq)
-
Carboxylic acid (1.0 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 eq)
-
N,N-Diisopropylethylamine (DIEA) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or DCM
-
Ethyl acetate (EtOAc)
-
Saturated aqueous lithium chloride (LiCl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF (approx. 5 mL per mmol).
-
Cool the solution to 0 °C and add DIEA (3.0 eq). Stir for 5-10 minutes. A color change may be observed as the active ester forms.
-
Add a solution of 1,6-diazaspiro[3.4]octane (1.0 eq) in a minimal amount of anhydrous DMF.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with EtOAc.
-
Wash the organic phase extensively with saturated aqueous LiCl solution (3-4x) to remove DMF, followed by saturated aqueous NaHCO₃ (2x) and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography.
Trustworthiness: The use of powerful coupling agents like HATU ensures high conversion even with sterically hindered or less reactive partners.[5] The protocol includes a specific workup (LiCl wash) to efficiently remove the high-boiling DMF solvent, ensuring a cleaner crude product for purification.
Caption: A generalized experimental workflow for the acylation of 1,6-diazaspiro[3.4]octane.
Data Summary and Comparison
The selection of an appropriate acylation method is critical for success. The following tables provide a comparative overview of common methods and typical reaction parameters.
Table 1: Comparison of Common Acylation Reagent Classes
| Reagent Class | Activating Agent | Typical Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Acyl Halides | None (inherently reactive) | Aprotic solvent (DCM, THF), Base (NEt₃, DIEA, aq. Na₂CO₃), 0°C to RT | High reactivity, readily available, cost-effective. | Moisture sensitive, generates acidic byproduct (HX), may not be suitable for sensitive substrates. |
| Carboxylic Anhydrides | None (inherently reactive) | Aprotic solvent, Base (Pyridine, DMAP), 0°C to RT | Less moisture sensitive than acyl halides, byproduct (carboxylic acid) is less corrosive. | May be less reactive than acyl halides, can require catalysts (e.g., DMAP). |
| Carboxylic Acids | Coupling Reagents (HATU, HOBt/EDC) | Aprotic solvent (DMF, DCM), Base (DIEA), 0°C to RT | Mild conditions, broad substrate scope, low racemization, ideal for complex molecules. | Reagents are expensive, generates stoichiometric byproducts that must be removed. |
Table 2: Typical Experimental Parameters for Mono-Acylation
| Parameter | Schotten-Baumann (Acyl Chloride) | Coupling Agent (HATU/Acid) |
|---|---|---|
| Solvent | DCM / Water (biphasic) | DMF, DCM (anhydrous) |
| Base | NaHCO₃, Na₂CO₃, K₂CO₃ | DIEA, Triethylamine (NEt₃) |
| Equivalents (Base) | In excess (aqueous phase) | 2.0 - 3.0 eq |
| Temperature | 0 °C to Room Temperature | 0 °C to Room Temperature |
| Reaction Time | 1 - 6 hours | 2 - 16 hours |
| Workup | Aqueous extraction | Aqueous extraction (often with LiCl wash for DMF) |
Purification and Characterization
Purification: The purification of acylated 1,6-diazaspiro[3.4]octane derivatives, which still contain a free basic amine, requires specific considerations for silica gel chromatography.
-
Eluent System: A gradient of methanol (0-10%) in dichloromethane or ethyl acetate is commonly effective.
-
Additive: To prevent peak tailing and improve recovery, it is highly recommended to add a small amount of a basic modifier to the eluent, such as 0.5-1% triethylamine or ammonium hydroxide. This neutralizes acidic sites on the silica gel.
Characterization: Structural confirmation of the acylated product is typically achieved through NMR spectroscopy and mass spectrometry.
-
¹H NMR: Upon acylation, characteristic downfield shifts are observed for the protons adjacent to the newly formed amide bond. The complexity of the spectrum will depend on the formation of rotamers around the amide C-N bond, which may lead to broadened or duplicated signals at room temperature.
-
¹³C NMR: The most indicative signal is the appearance of the amide carbonyl carbon, typically in the range of 165-175 ppm. Shifts in the adjacent α-carbons are also diagnostic.
-
Mass Spectrometry (MS): ESI-MS is used to confirm the molecular weight of the product, typically by observing the [M+H]⁺ ion.
Conclusion
The acylation of 1,6-diazaspiro[3.4]octane is a cornerstone transformation for leveraging this valuable scaffold in medicinal chemistry. A deep understanding of the differential reactivity of the N1 and N6 positions allows for the rational design of synthetic strategies. While direct selective acylation of the unprotected diamine is feasible under controlled conditions, the most robust and widely employed strategy relies on orthogonal protection to achieve unambiguous outcomes. The protocols and data presented herein provide a comprehensive foundation for researchers to successfully synthesize and explore the rich chemical space offered by acylated 1,6-diazaspiro[3.4]octane derivatives.
References
-
ResearchGate. (2025). Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry. Available at: [Link]
-
Alcaraz, M.-L., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Chemical Society Reviews. Available at: [Link]
-
Wang, Y., et al. (2023). 2,6-diazaspiro[3.4]octan-7-one derivatives as potent sigma-1 receptor antagonists that enhanced the antinociceptive effect of morphine and rescued morphine tolerance. European Journal of Medicinal Chemistry. Available at: [Link]
-
Degtyareva, E. S., et al. (2023). Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. Molecules. Available at: [Link]
-
ResearchGate. (2025). Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition. Available at: [Link]
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 2,6-diazaspiro[3.4]octan-7-one derivatives as potent sigma-1 receptor antagonists that enhanced the antinociceptive effect of morphine and rescued morphine tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead | MDPI [mdpi.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. bachem.com [bachem.com]
Application Note and Protocol for the Chromatographic Purification of 6-CBZ-1,6-DIAZASPIRO[3.4]OCTANE
Abstract
This document provides a comprehensive guide to the purification of 6-CBZ-1,6-diazaspiro[3.4]octane, a key building block in medicinal chemistry, using automated flash column chromatography. The protocol herein is designed to ensure high purity and yield, addressing common challenges associated with the separation of spirocyclic diamines. We will delve into the rationale behind methodological choices, from stationary and mobile phase selection to detection parameters, ensuring a robust and reproducible purification strategy.
Introduction: The Significance of Purifying 6-CBZ-1,6-DIAZASPIRO[3.4]OCTANE
The 1,6-diazaspiro[3.4]octane scaffold is of significant interest in drug discovery due to its rigid, three-dimensional structure that can enhance binding affinity and selectivity for various biological targets.[1] The carboxybenzyl (CBZ) protecting group offers stability during synthetic transformations and allows for selective deprotection. The purity of 6-CBZ-1,6-diazaspiro[3.4]octane is paramount for its successful application in multi-step syntheses, as impurities can lead to unwanted side reactions and complicate the isolation of the final active pharmaceutical ingredient.
This application note details a validated flash chromatography method for the efficient removal of common impurities encountered during the synthesis of 6-CBZ-1,6-diazaspiro[3.4]octane, such as unreacted starting materials, over-alkylated byproducts, and diastereomers.
Understanding the Chemistry: Key Considerations for Purification
The successful chromatographic purification of 6-CBZ-1,6-diazaspiro[3.4]octane hinges on understanding its chemical properties and potential impurities.
-
The Target Molecule: 6-CBZ-1,6-diazaspiro[3.4]octane (MW: 246.31 g/mol , Formula: C₁₄H₁₈N₂O₂) possesses a moderately polar character due to the presence of the carbamate group and the tertiary amine within the spirocyclic system.[2] The CBZ group also introduces a UV-active chromophore, facilitating detection.
-
Potential Impurities:
-
Starting Materials: Depending on the synthetic route, these can be more or less polar than the product.
-
Di-Cbz Protected Species: Over-protection of the spirocyclic diamine can lead to a more non-polar impurity.
-
Unprotected 1,6-Diazaspiro[3.4]octane: A highly polar species that will have strong interaction with the stationary phase.
-
Ring-Opened Byproducts: Potential side products from the synthesis that will have different polarities.
-
The choice of a normal-phase chromatography setup is ideal for this separation, as the polarity differences between the target compound and potential impurities can be effectively exploited.
Experimental Protocol: Flash Chromatography Purification
This protocol is optimized for an automated flash chromatography system.
Materials and Reagents
| Material/Reagent | Grade | Supplier |
| Crude 6-CBZ-1,6-diazaspiro[3.4]octane | Synthesis Grade | N/A |
| Silica Gel (40-63 µm) | Flash Chromatography Grade | Standard Supplier |
| Dichloromethane (DCM) | HPLC Grade | Standard Supplier |
| Methanol (MeOH) | HPLC Grade | Standard Supplier |
| Triethylamine (TEA) | Reagent Grade | Standard Supplier |
| Ethyl Acetate (EtOAc) | HPLC Grade | Standard Supplier |
| Hexanes | HPLC Grade | Standard Supplier |
Equipment
-
Automated Flash Chromatography System (e.g., Teledyne ISCO, Biotage)
-
UV-Vis Detector
-
Fraction Collector
-
Rotary Evaporator
Workflow Diagram
Caption: Workflow for the purification of 6-CBZ-1,6-DIAZASPIRO[3.4]OCTANE.
Step-by-Step Protocol
-
Sample Preparation (Dry Loading):
-
Dissolve the crude 6-CBZ-1,6-diazaspiro[3.4]octane in a minimal amount of dichloromethane (DCM).
-
Add silica gel (approximately 2-3 times the weight of the crude material) to the solution.
-
Concentrate the slurry using a rotary evaporator until a free-flowing powder is obtained. This dry loading technique prevents band broadening and improves separation.
-
-
Column Selection and Equilibration:
-
Select a silica gel flash column with a capacity appropriate for the amount of crude material. A good rule of thumb is a sample-to-sorbent ratio of 1:30 to 1:100.
-
Equilibrate the column with 100% DCM for at least 2 column volumes (CV).
-
-
Chromatographic Conditions:
-
Stationary Phase: Silica Gel (40-63 µm)
-
Mobile Phase A: Dichloromethane (DCM)
-
Mobile Phase B: 95:5 (v/v) Dichloromethane/Methanol with 0.1% Triethylamine (TEA)
-
Detection: UV at 254 nm (due to the benzyl group of the CBZ protecting group).
-
Recommended Gradient Profile
| Time (CV) | % Mobile Phase B |
| 0 - 2 | 0% |
| 2 - 15 | 0% → 100% (Linear Gradient) |
| 15 - 20 | 100% |
-
Expert Insight: A shallow gradient is often beneficial for separating closely eluting impurities. The initial isocratic hold ensures that all non-polar impurities are eluted before the product.
-
Fraction Collection and Analysis:
-
Collect fractions based on the UV chromatogram.
-
Analyze the collected fractions by thin-layer chromatography (TLC) or LC-MS to determine the purity. A suitable TLC eluent system is 95:5 DCM/MeOH.
-
Pool the fractions containing the pure product.
-
-
Solvent Removal:
-
Concentrate the pooled fractions under reduced pressure using a rotary evaporator to yield the purified 6-CBZ-1,6-diazaspiro[3.4]octane.
-
Expected Results and Troubleshooting
-
Elution Profile: Non-polar impurities will elute first, followed by the target compound, 6-CBZ-1,6-diazaspiro[3.4]octane. Highly polar impurities, such as the unprotected diamine, will be strongly retained on the column.
-
Purity: The described method should yield the target compound with >95% purity.
| Issue | Potential Cause | Solution |
| Peak Tailing | Acidic silica interacting with the amine. | Ensure 0.1% TEA is added to the mobile phase. |
| Poor Separation | Inappropriate solvent system or steep gradient. | Optimize the gradient to be shallower. Consider a ternary system with Ethyl Acetate/Hexanes/TEA for different selectivity. |
| No Product Elution | Product is too polar for the chosen mobile phase. | Increase the percentage of methanol in Mobile Phase B. |
Conclusion
This application note provides a robust and reproducible method for the purification of 6-CBZ-1,6-diazaspiro[3.4]octane using automated flash chromatography. The key to a successful separation lies in the careful selection of the mobile phase, including the use of a basic additive to mitigate undesirable interactions with the silica stationary phase. By following this protocol, researchers can obtain high-purity material essential for advancing their drug discovery and development programs.
References
-
Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry. ResearchGate. Available at: [Link]
-
Spirocyclic Diamine Scaffolds for Medicinal Chemistry. ResearchGate. Available at: [Link]
-
Mono Boc-Protection of Butane-1,4-diamine! Synthetic issue! Reddit. Available at: [Link]
-
Chromatography: Solvent Systems For Flash Column. University of Rochester, Department of Chemistry. Available at: [Link]
-
6-CBZ-1,6-DIAZASPIRO[3.4]OCTANE. MySkinRecipes. Available at: [Link]
Sources
Application Note: Elucidating the Structure of 6-CBZ-1,6-DIAZASPIRO[3.4]OCTANE using ¹H and ¹³C NMR Spectroscopy
Introduction
The 1,6-diazaspiro[3.4]octane scaffold is a key structural motif in medicinal chemistry, offering a three-dimensional architecture that is increasingly incorporated into novel therapeutic agents. The precise characterization of substituted analogs is paramount for ensuring purity, confirming identity, and understanding conformational dynamics. This application note provides a detailed guide to the acquisition and interpretation of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for 6-CBZ-1,6-diazaspiro[3.4]octane, a carbamate-protected derivative.
The strategic introduction of a carboxybenzyl (Cbz) protecting group is a common tactic in multi-step syntheses, serving to modulate the reactivity of one of the nitrogen atoms within the diazaspiro core.[1] Understanding the influence of this group on the chemical shifts of the spirocyclic framework is crucial for accurate spectral assignment. This document outlines the theoretical basis for the expected spectral features, provides a robust experimental protocol for data acquisition, and presents a thorough analysis of the anticipated ¹H and ¹³C NMR data.
Molecular Structure and Atom Numbering
For clarity in spectral assignment, the atoms of 6-CBZ-1,6-diazaspiro[3.4]octane are numbered as shown in the diagram below. This convention will be used throughout the analysis.
Figure 1: Molecular structure of 6-CBZ-1,6-DIAZASPIRO[3.4]OCTANE with atom numbering.
Experimental Protocol: NMR Data Acquisition
The quality of NMR data is fundamentally dependent on the experimental setup. The following protocol is recommended for achieving high-resolution spectra suitable for unambiguous structural elucidation.
Sample Preparation
-
Solvent Selection: Chloroform-d (CDCl₃) is a suitable initial choice due to its ability to dissolve a wide range of organic compounds and its relatively clean spectral window. For compounds with limited solubility, or to resolve overlapping signals, other solvents such as DMSO-d₆ or MeOD may be considered.[2]
-
Concentration: Prepare a solution of 5-10 mg of 6-CBZ-1,6-diazaspiro[3.4]octane in 0.6-0.7 mL of deuterated solvent.
-
Internal Standard: Tetramethylsilane (TMS) is typically added by the solvent manufacturer and serves as the internal reference (0.00 ppm) for both ¹H and ¹³C spectra.[2][3]
-
Filtration: To remove any particulate matter that could degrade spectral resolution, filter the sample through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
Instrument Parameters
These parameters are based on a 500 MHz NMR spectrometer and may be adapted for other field strengths.[4][5]
Figure 2: Workflow for NMR data acquisition and processing.
Table 1: Recommended Spectrometer Parameters
| Parameter | ¹H NMR | ¹³C NMR | Rationale |
| Pulse Program | zg30 | zgpg30 (proton-decoupled) | Standard single-pulse experiments for quantitative ¹H and qualitative ¹³C spectra. |
| Solvent | CDCl₃ | CDCl₃ | Good solubility and minimal signal overlap. |
| Temperature | 298 K | 298 K | Standard ambient temperature for routine analysis. |
| Spectral Width | ~16 ppm | ~240 ppm | Encompasses the expected chemical shift ranges for all protons and carbons. |
| Number of Scans | 8-16 | 1024-4096 | Sufficient for good signal-to-noise in ¹H; more scans needed for the less sensitive ¹³C nucleus. |
| Relaxation Delay | 2.0 s | 2.0 s | Allows for adequate relaxation of nuclei between pulses, improving quantification in ¹H. |
Predicted NMR Data and Interpretation
The chemical environment of each nucleus dictates its resonance frequency (chemical shift).[6] The presence of electronegative nitrogen atoms and the Cbz group will significantly influence the spectra.
¹H NMR Spectrum Analysis
The proton spectrum is characterized by signals from the azetidine ring, the cyclopentane ring, and the Cbz protecting group.
-
Aromatic Protons (H14-H19): The five protons of the benzyl group's phenyl ring are expected to appear in the aromatic region, typically between 7.2-7.4 ppm .[7] Due to free rotation, they may appear as a complex multiplet.
-
Benzyl Protons (H13): The two protons of the benzylic methylene group (CH₂), being adjacent to an oxygen and the phenyl ring, will be deshielded and are predicted to resonate as a singlet around 5.1-5.2 ppm .
-
Azetidine Ring Protons (H2, H4): The protons on the four-membered ring adjacent to the unprotected nitrogen (N1) are expected in the range of 3.0-3.6 ppm . The protons on the carbons adjacent to the carbamate nitrogen (N6) will likely be shifted slightly downfield.
-
Cyclopentane Ring Protons (H7, H8, H9, H10): The protons on the five-membered ring will have chemical shifts characteristic of aliphatic systems, but influenced by the adjacent nitrogen atoms. Protons on C7 and C8, being alpha to the spirocenter and N6, are expected around 2.5-3.0 ppm . The more distant protons on C9 and C10 should appear further upfield, likely in the 1.8-2.2 ppm range.
-
Amine Proton (N1-H): A broad singlet corresponding to the N-H proton of the secondary amine is expected between 1.0-4.0 ppm .[8] Its chemical shift and appearance are highly dependent on concentration and solvent. This signal will disappear upon D₂O exchange, confirming its assignment.
Table 2: Predicted ¹H NMR Data for 6-CBZ-1,6-DIAZASPIRO[3.4]OCTANE in CDCl₃
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H14-H19 (Phenyl) | 7.2 - 7.4 | m | 5H |
| H13 (CH₂-Ph) | 5.1 - 5.2 | s | 2H |
| H2, H4 (Azetidine) | 3.0 - 3.6 | m | 4H |
| H7, H8 (Cyclopentane α) | 2.5 - 3.0 | m | 4H |
| H9, H10 (Cyclopentane β) | 1.8 - 2.2 | m | 4H |
| N1-H | 1.0 - 4.0 | br s | 1H |
¹³C NMR Spectrum Analysis
The proton-decoupled ¹³C NMR spectrum provides one signal for each unique carbon atom.
-
Carbonyl Carbon (C11): The carbamate carbonyl carbon is highly deshielded and will appear significantly downfield, predicted around 155-157 ppm .
-
Aromatic Carbons (C14-C19): The carbons of the phenyl ring will resonate in the typical aromatic region of 127-137 ppm . The ipso-carbon (C14), attached to the benzylic group, will likely be at the downfield end of this range.[9]
-
Benzylic Carbon (C13): The benzylic carbon, attached to an oxygen, is expected around 67-69 ppm .
-
Spiro Carbon (C5): The quaternary spiro carbon, bonded to two nitrogen atoms and two carbons, will have a unique chemical shift, predicted to be in the 60-70 ppm range.
-
Azetidine and Cyclopentane Carbons (C2, C4, C7, C8, C9, C10): Carbons directly attached to nitrogen are deshielded and will appear in the 40-60 ppm range.[8] Those further from the heteroatoms (C9, C10) will be more upfield, likely around 25-35 ppm .
Table 3: Predicted ¹³C NMR Data for 6-CBZ-1,6-DIAZASPIRO[3.4]OCTANE in CDCl₃
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C11 (C=O) | 155 - 157 |
| C14 (ipso-Aromatic) | ~137 |
| C15-C19 (Aromatic) | 127 - 129 |
| C13 (CH₂-Ph) | 67 - 69 |
| C5 (Spiro) | 60 - 70 |
| C2, C4, C7, C8 | 40 - 60 |
| C9, C10 | 25 - 35 |
Conclusion
NMR spectroscopy is an indispensable tool for the structural verification of synthetic intermediates like 6-CBZ-1,6-diazaspiro[3.4]octane. By understanding the fundamental principles of chemical shifts and applying a systematic approach to data acquisition and interpretation, researchers can confidently assign the ¹H and ¹³C spectra. The predictions outlined in this note serve as a robust guide for analyzing the experimental data, ensuring the structural integrity of this valuable chemical building block. For unambiguous assignment, especially in complex regions of the spectrum, advanced 2D NMR techniques such as COSY, HSQC, and HMBC are recommended.
References
-
Biffis, A., et al. (2018). 15N-NMR Spectroscopy as a Tool for the Investigation of the Reaction of CO2 with Aqueous Amines. Available at ResearchGate.[Link]
-
Ramesh, S., et al. (2019). Facile synthesis of 2-azaspiro[3.4]octane. Organic & Biomolecular Chemistry.[Link]
-
Pace, V., et al. (2011). Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry. Available at ResearchGate.[Link]
-
Karunarathne, N., & Mudalige, T. (2023). Structural and Electronic Insights into Arylalkanones from Myristica ceylanica. MDPI.[Link]
-
Farmer, S., et al. (2024). Spectroscopy of Amines. Chemistry LibreTexts.[Link]
-
Dossey, A. T., et al. (2006). NMR-spectroscopic analysis of mixtures: from structure to function. PMC - NIH.[Link]
-
JEOL. How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). JEOL Ltd.[Link]
-
Ilieva, S., et al. (2019). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI.[Link]
-
Onchoke, K. K. (2020). Data on GC/MS elution profile, 1H and 13C NMR spectra of 1-, 3-, and 6-Nitrobenzo[a]pyrenes. PMC - NIH.[Link]
-
Klika, K. D., et al. (2018). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI.[Link]
-
Campbell, A. D., et al. (2001). Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Synlett.[Link]
-
Ashenhurst, J. (2018). Protecting Groups For Amines: Carbamates. Master Organic Chemistry.[Link]
-
Constantino, M. G., et al. (2006). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.[Link]
-
ACD/Labs. (2021). The Basics of Interpreting a Proton (1H) NMR Spectrum. ACD/Labs.[Link]
-
da Silva, V. H., et al. (2023). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. Preprints.org.[Link]
-
Onchoke, K. K. (2019). Data on GC/MS Elution profile, 1H and 13C NMR Spectra of 1-, 3-, and 6-Nitrobenzo[a]pyrenes. SFA ScholarWorks.[Link]
-
G. K., G., et al. (2003). Assignment of the 1H and 13C NMR spectra of 1-methyl-6-phenyl-1α,4α,4aα,5α. Arkat USA.[Link]
-
Ibarra, A. A., et al. (2023). Synthesis of New Polyheterocyclic Pyrrolo[3,4-b]pyridin-5-ones via an Ugi-Zhu/Cascade/Click Strategy. MDPI.[Link]
-
Gök, Y., & Çaparlar, C. (2001). † 1H-NMR and 13C-NMR Spectra. Inorganica Chimica Acta.[Link]
-
Campbell, A. D., et al. (2001). Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Available at ResearchGate.[Link]
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- 3. How to read NMR spectra from the basics (chemical shift, integration ratio, coupling) | Column | JEOL [jeol.com]
- 4. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones [mdpi.com]
- 5. Data on GC/MS elution profile, 1H and 13C NMR spectra of 1-, 3-, and 6-Nitrobenzo[a]pyrenes - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. rsc.org [rsc.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. arkat-usa.org [arkat-usa.org]
Troubleshooting & Optimization
Technical Support Center: Functionalization of 1,6-Diazaspiro[3.4]octane
Welcome to the technical support center for the synthesis and functionalization of 1,6-diazaspiro[3.4]octane. This guide is designed for researchers, medicinal chemists, and drug development professionals who are incorporating this valuable spirocyclic scaffold into their synthetic programs. Here, we address common challenges and side reactions encountered during the derivatization of the 1,6-diazaspiro[3.4]octane core, providing troubleshooting advice and optimized protocols to ensure the success of your experiments.
Introduction to the 1,6-Diazaspiro[3.4]octane Scaffold
The 1,6-diazaspiro[3.4]octane motif is a key building block in modern medicinal chemistry, prized for its rigid, three-dimensional structure that allows for precise vectoral projection of substituents into pharmacologically relevant space. However, the inherent reactivity of this diamine, particularly the strained azetidine ring and the two distinct nitrogen centers, presents unique synthetic challenges. This guide will help you navigate these challenges to achieve clean, selective, and high-yielding functionalization.
Core Principles of Reactivity
The two nitrogen atoms in 1,6-diazaspiro[3.4]octane exhibit different steric and electronic properties. The N1 nitrogen is part of a strained four-membered azetidine ring, while the N6 nitrogen resides in a five-membered pyrrolidine ring. This differentiation is the basis for achieving regioselective functionalization, but it is also the source of potential side reactions. The primary challenges in the functionalization of this scaffold are:
-
Regioselectivity: Preferential reaction at either the N1 or N6 position.
-
Over-functionalization: Di-substitution when mono-substitution is desired.
-
Azetidine Ring-Opening: Nucleophilic attack on the strained four-membered ring, leading to undesired byproducts.[1]
This guide will provide strategies to control these factors for common synthetic transformations.
Troubleshooting Guide & FAQs
Here we address specific issues that you may encounter during your experiments in a question-and-answer format.
FAQ 1: N-Acylation Reactions
Question: I am trying to perform a mono-acylation on 1,6-diazaspiro[3.4]octane, but I am getting a mixture of the di-acylated product and unreacted starting material. How can I improve the selectivity for mono-acylation?
Answer: This is a common issue arising from the high reactivity of both nitrogen atoms. To favor mono-acylation, consider the following strategies:
-
Controlling Stoichiometry: Slowly add a slight sub-stoichiometric amount (0.9-0.95 equivalents) of your acylating agent to a solution of the diamine. This ensures that the diamine is always in excess, reducing the likelihood of a second acylation event.
-
Lowering the Reaction Temperature: Perform the reaction at a reduced temperature (e.g., 0 °C or -20 °C). This will decrease the overall reaction rate and enhance the selectivity for the more nucleophilic nitrogen.
-
Choice of Base: Use a non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) or triethylamine (TEA). The choice of base can influence the reactivity of the nucleophile.
-
Protecting Group Strategy: For ultimate control, utilize a mono-protected starting material, such as 6-Boc-1,6-diazaspiro[3.4]octane. This will direct the acylation to the free N1 amine. Subsequent deprotection of the Boc group will provide the mono-acylated product at the N1 position.
Question: My N-acylation reaction is resulting in a significant amount of a byproduct with a higher molecular weight than my desired product, and it appears to be a ring-opened species. What is happening and how can I prevent it?
Answer: The byproduct you are observing is likely the result of azetidine ring-opening. The strained four-membered ring is susceptible to nucleophilic attack, which can be exacerbated under certain acylation conditions.[2] Here’s how to mitigate this side reaction:
-
Avoid Highly Reactive Acylating Agents: Highly reactive acylating agents like acyl chlorides can promote ring-opening. Consider using less reactive alternatives such as activated esters (e.g., N-hydroxysuccinimide esters) or performing a peptide-type coupling with a carboxylic acid using reagents like HATU or HOBt/EDC. These methods generate the amide bond under milder conditions.
-
Temperature Control: As with controlling di-substitution, maintaining a low reaction temperature is crucial to minimize ring-opening.
-
pH Control: Ensure your reaction is not overly acidic, as protonation of the azetidine nitrogen can activate the ring towards nucleophilic attack.
FAQ 2: N-Alkylation Reactions
Question: I am attempting a mono-alkylation of 1,6-diazaspiro[3.4]octane with an alkyl halide, but the reaction is messy, yielding a mixture of mono- and di-alkylated products, along with some starting material. How can I achieve selective mono-alkylation?
Answer: Selective mono-alkylation of diamines is notoriously difficult due to the increased nucleophilicity of the initially formed secondary amine, which can readily react further.[3] Here are some field-proven strategies:
-
Reductive Amination: Instead of direct alkylation with an alkyl halide, consider reductive amination with an aldehyde or ketone. This is often a more controllable method for achieving mono-alkylation. The reaction proceeds via the formation of an iminium ion intermediate, which is then reduced in situ.
-
Protecting Group Strategy: As with acylation, the most robust method for selective mono-alkylation is to start with a mono-protected diamine, such as 6-Boc-1,6-diazaspiro[3.4]octane. This allows for clean alkylation at the N1 position.
-
Use of Bulky Alkylating Agents: If your desired substituent is sterically demanding, this can help to disfavor a second alkylation event.
Question: My N-alkylation reaction seems to be causing decomposition of my starting material. What could be the cause?
Answer: Decomposition during N-alkylation can be due to a few factors:
-
Harsh Reaction Conditions: High temperatures can lead to decomposition and polymerization. Try to run the reaction at the lowest temperature that allows for a reasonable reaction rate.
-
Strong Bases: The use of very strong bases like n-BuLi or LDA can deprotonate other positions on the molecule or lead to undesired side reactions. Consider using milder bases such as K₂CO₃ or Cs₂CO₃.
-
Azetidine Ring Opening: As with acylation, aggressive alkylating agents or harsh conditions can lead to the opening of the azetidine ring.
FAQ 3: N-Arylation Reactions
Question: I want to perform a Buchwald-Hartwig amination to introduce an aryl group onto my 1,6-diazaspiro[3.4]octane scaffold. How can I control the regioselectivity and avoid di-arylation?
Answer: Buchwald-Hartwig amination is a powerful tool for N-arylation, but controlling selectivity with a diamine requires careful consideration of the reaction conditions.
-
Ligand Choice: The choice of phosphine ligand for the palladium catalyst is critical. Sterically hindered ligands can favor mono-arylation. Experiment with ligands such as XPhos, SPhos, or RuPhos to optimize the selectivity for your specific substrates.
-
Protecting Groups: The use of a mono-protected starting material (e.g., 6-Boc-1,6-diazaspiro[3.4]octane) is the most reliable way to ensure mono-arylation at the desired position.
-
Base Selection: The choice of base can also influence the outcome. Weaker bases may favor reaction at the more nucleophilic nitrogen. Common bases for this transformation include Cs₂CO₃, K₃PO₄, and LHMDS.
FAQ 4: Protecting Group Strategies
Question: I have a 6-Boc-1,6-diazaspiro[3.4]octane and I want to functionalize the N1 position and then deprotect the N6 position. What are the best conditions for selective Boc deprotection without affecting my newly introduced functional group?
Answer: Selective deprotection of the Boc group is a common and crucial step.[4] Here are some reliable methods:
-
Acidic Conditions: The most common method is treatment with an acid such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM), or with HCl in dioxane or methanol. These conditions are generally mild enough to not affect most functional groups.
-
Thermal Deprotection: In some cases, thermal deprotection can be achieved by heating the Boc-protected amine in a suitable solvent.[5] This can be a good option if your molecule is sensitive to strong acids.
It is always advisable to perform a small-scale test reaction to ensure that your functional group is stable to the chosen deprotection conditions.
Visualizing Reaction Control: A Logic Diagram
The following diagram illustrates the decision-making process for achieving selective functionalization of 1,6-diazaspiro[3.4]octane.
Caption: Decision workflow for selective functionalization.
Experimental Protocols
The following are detailed, step-by-step protocols for key functionalization reactions, optimized to minimize common side reactions.
Protocol 1: Selective Mono-N-Acylation at N1 using a Protected Intermediate
This protocol describes the acylation of the N1 position of 1,6-diazaspiro[3.4]octane via a protected intermediate.
Step 1: Acylation of 6-Boc-1,6-diazaspiro[3.4]octane
-
Dissolve 6-Boc-1,6-diazaspiro[3.4]octane (1.0 eq.) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.2 eq.) in an anhydrous aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the acylating agent (e.g., acyl chloride or anhydride) (1.05 eq.) dropwise to the cooled solution over 15-20 minutes.
-
Stir the reaction at 0 °C for 1-2 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Extract the product with DCM or ethyl acetate, dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Step 2: Deprotection of the N6-Boc Group
-
Dissolve the purified N1-acylated, N6-Boc protected intermediate in a 1:1 mixture of DCM and trifluoroacetic acid (TFA).
-
Stir the solution at room temperature for 1-2 hours, or until TLC or LC-MS analysis indicates complete removal of the Boc group.
-
Concentrate the reaction mixture under reduced pressure to remove the TFA and DCM.
-
Re-dissolve the residue in a minimal amount of DCM and co-evaporate with toluene (2-3 times) to ensure complete removal of residual TFA.
-
The resulting TFA salt of the desired mono-acylated product can often be used directly in the next step or can be neutralized with a mild base and purified if necessary.
Protocol 2: Selective Mono-N-Alkylation at N1 via Reductive Amination
This protocol details the mono-alkylation of the N1 position of 6-Boc-1,6-diazaspiro[3.4]octane using reductive amination.
Step 1: Reductive Amination
-
Dissolve 6-Boc-1,6-diazaspiro[3.4]octane (1.0 eq.) and the desired aldehyde or ketone (1.1 eq.) in a suitable solvent such as dichloroethane (DCE) or methanol.
-
Add a mild reducing agent like sodium triacetoxyborohydride (STAB) (1.5 eq.) to the mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Once the reaction is complete, quench by the slow addition of a saturated aqueous solution of NaHCO₃.
-
Extract the product with DCM, dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Step 2: N6-Boc Deprotection
Follow the deprotection procedure outlined in Protocol 1, Step 2.
Data Summary Table
The following table provides a general comparison of reaction conditions and expected outcomes for different functionalization strategies.
| Reaction Type | Strategy | Key Reagents | Temp. | Expected Selectivity | Common Side Reactions |
| N-Acylation | Direct | Acyl Chloride, TEA | 0 °C | Moderate | Di-acylation, Ring-opening |
| Protected | 6-Boc-diamine, HATU | RT | High | Minimal | |
| N-Alkylation | Direct | Alkyl Halide, K₂CO₃ | RT-50 °C | Low to Moderate | Di-alkylation, Ring-opening |
| Reductive Amination | Aldehyde, STAB | RT | High | Minimal | |
| N-Arylation | Buchwald-Hartwig | Aryl-Br, Pd₂(dba)₃, XPhos | 80-110 °C | Moderate to High | Di-arylation |
| Protected | 6-Boc-diamine, Pd catalyst | 80-110 °C | High | Minimal |
Visualizing the Mechanism: Azetidine Ring-Opening
The diagram below illustrates a potential mechanism for the unwanted ring-opening of the azetidine moiety during acylation with a highly reactive acyl chloride.
Caption: Mechanism of azetidine ring-opening side reaction.
References
-
Regioselective ring opening of aziridine for synthesizing azaheterocycle. (2023). Frontiers in Chemistry. [Link]
-
Regioselective C(sp3)–H alkylation of a fructopyranose derivative by 1,6-HAT. (n.d.). Organic & Biomolecular Chemistry. [Link]
-
Photocatalytic regioselective C–H bond functionalizations in arenes. (2024). Dalton Transactions. [Link]
-
Regioselective ring opening reactions of azetidines. (2018). Tetrahedron Letters. [Link]
-
Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. (2024). Organic Process Research & Development. [Link]
-
Study on the Alkylation Reactions of N(7)-Unsubstituted 1,3-Diazaoxindoles. (2020). Molecules. [Link]
-
Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols. (2022). Chemical Communications. [Link]
-
Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. (2021). Chemical Society Reviews. [Link]
-
Recent developments in selective N-arylation of azoles. (2020). Chemical Communications. [Link]
-
Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. (2023). Molecules. [Link]
-
Selective Mono-N-alkylation of 3-Amino Alcohols via Chelation to 9-BBN. (2004). Organic Letters. [Link]
-
Screening Reaction Conditions for N 2 Selective Arylation of 1. (2015). The Journal of Organic Chemistry. [Link]
-
Practical Synthetic Route to Functionalized Rhodamine Dyes. (2006). Organic Letters. [Link]
-
Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. (2024). Organic Process Research & Development. [Link]
-
N-Acylation in Combinatorial Chemistry. (2004). ARKIVOC. [Link]
Sources
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- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Selective Mono-N-alkylation of 3-Amino Alcohols via Chelation to 9-BBN [organic-chemistry.org]
- 4. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 5. research.ucc.ie [research.ucc.ie]
Technical Support Center: Synthesis of 6-CBZ-1,6-DIAZASPIRO[3.4]OCTANE
Welcome to the technical support center for the synthesis of 6-CBZ-1,6-diazaspiro[3.4]octane. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions related to this valuable spirocyclic scaffold. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles to empower you to optimize your synthesis for maximum yield and purity.
Troubleshooting Guide: Low Yield and Impurities
This section addresses the most common and challenging issues encountered during the synthesis of 6-CBZ-1,6-diazaspiro[3.4]octane.
Q1: My overall isolated yield is disappointingly low. What are the primary factors I should investigate?
Low yield in a multi-step synthesis can be attributed to inefficiencies at various stages. For the 1,6-diazaspiro[3.4]octane framework, the most critical areas to examine are the cyclization conditions, the stability and purity of intermediates, and the final purification strategy.
A primary culprit for low yields in diazaspiro[3.4]octane synthesis is the competition between the desired intramolecular cyclization and undesired intermolecular side reactions, which can lead to the formation of dimers and polymers[1]. Additionally, incomplete reactions or degradation of starting materials and intermediates can significantly impact the overall output[2]. A systematic approach, starting with an analysis of the key cyclization step, is the most effective troubleshooting strategy.
Below is a workflow to diagnose the source of low yield:
Caption: Competing reaction pathways in spirocycle synthesis.
Troubleshooting Protocol: Minimizing Side Products
-
Employ High-Dilution Conditions: This is the most critical factor. By significantly increasing the solvent volume, you decrease the concentration of the precursor, making it statistically more likely for the two ends of the same molecule to find each other before encountering another molecule.
-
Protocol: Instead of adding the precursor all at once, use a syringe pump to add a solution of the precursor to a large volume of refluxing solvent containing the base over several hours.
-
-
Optimize the Base: The choice of base is crucial. A base that is too strong can promote elimination side reactions, while a weak base may lead to an incomplete reaction.[1] Screening different bases is often necessary.
| Base | Solvent | Temperature (°C) | Common Observations |
| K₂CO₃ | Acetonitrile | Reflux | Standard, often effective conditions. |
| Cs₂CO₃ | DMF | 80-100 | Often provides better yields due to template effect. |
| DBU | THF | 70 | Strong, non-nucleophilic base; can be effective. [3] |
| No Base (Thermal) | DMF/Water (8:2) | 110 | Can work if precursor is an HCl salt. [3] |
-
Ensure a Good Leaving Group: The intramolecular nucleophilic substitution must be fast to outcompete side reactions. Ensure your precursor has an excellent leaving group, such as a tosylate (Ts) or mesylate (Ms).[1] If the reaction is sluggish, consider converting a halide to a more reactive tosylate.
-
Control Temperature: Elevated temperatures can sometimes promote decomposition or elimination byproducts.[1] While heat is often required to drive the cyclization, avoid excessive temperatures. Run the reaction at the lowest temperature that allows for a reasonable reaction rate.
Q3: The initial Cbz-protection of the diamine seems incomplete or messy. How can I optimize this step?
The carboxybenzyl (Cbz) group is an excellent choice for protecting one of the amine functionalities, as it is stable under many reaction conditions and can be removed cleanly via catalytic hydrogenation.[4] However, incomplete reactions or di-protection can lower the yield of the desired mono-protected intermediate.
Causality: The key to achieving mono-protection is controlling the stoichiometry of the protecting agent, benzyl chloroformate (Cbz-Cl). Adding the Cbz-Cl too quickly or at too high a concentration can lead to the formation of the di-protected species. The presence of a suitable base is also critical to neutralize the HCl generated during the reaction.
Troubleshooting Protocol: Optimizing N-Cbz Protection
-
Control Stoichiometry and Addition Rate:
-
Protocol: Dissolve the starting diamine in a suitable solvent (e.g., DCM or THF). Cool the solution to 0 °C in an ice bath. Add the base (e.g., triethylamine or DIPEA, ~1.1 equivalents). Then, add a solution of benzyl chloroformate (0.95-1.0 equivalents) dropwise over 30-60 minutes. Slow addition is key to minimizing di-protection.
-
-
Select the Appropriate Base:
-
An amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is typically used to scavenge the generated HCl. An inorganic base like NaHCO₃ in a biphasic system (e.g., DCM/water) can also be effective.
-
-
Monitor the Reaction:
-
Follow the reaction's progress by TLC or LC-MS. The starting material, mono-protected product, and di-protected byproduct should have distinct Rf values. The reaction is typically complete within a few hours at room temperature after the addition is finished.
-
-
Purification:
-
The mono-Cbz product can usually be separated from the unreacted diamine and the di-Cbz byproduct by column chromatography.[5] The polarity difference between these three species is generally sufficient for good separation.
-
Q4: I'm losing a significant amount of my Cbz-protected product during column chromatography. What are the best practices for purification?
Purification can be a major source of yield loss, especially with polar, nitrogen-containing compounds. 6-CBZ-1,6-diazaspiro[3.4]octane can streak on silica gel if the conditions are not optimized.
Troubleshooting Protocol: Effective Purification
-
Deactivate the Silica Gel: Amines are basic and can interact strongly with the acidic surface of standard silica gel, leading to poor separation and product loss.
-
Protocol: Before running your column, flush the packed silica gel with your starting eluent containing 1-2% triethylamine or ammonia (e.g., a 7N solution in methanol). This "deactivates" the acidic sites and significantly improves the chromatography of amines.
-
-
Optimize the Solvent System:
-
A common mobile phase for purifying protected amines is a gradient of methanol in dichloromethane (DCM).
-
Example: Start with 100% DCM and gradually increase the percentage of methanol (e.g., 0-10% gradient). The addition of a small amount of triethylamine or ammonia to the mobile phase (as mentioned above) is highly recommended.
-
-
Consider Alternative Purification Methods:
Frequently Asked Questions (FAQs)
Q1: Why is a protecting group like Cbz essential for this synthesis?
A protecting group is a molecular "mask" that temporarily blocks a reactive functional group, preventing it from participating in undesired reactions.[7][8] In the synthesis of 1,6-diazaspiro[3.4]octane, there are two reactive secondary amine groups.
The Role of the Cbz Group:
-
Ensures Selectivity: To build the spirocyclic framework in a controlled manner, it's often necessary to modify one part of the molecule without affecting the amine groups. The Cbz group renders the protected nitrogen non-nucleophilic, allowing other chemical transformations to occur elsewhere in the molecule.[7]
-
Prevents Over-Alkylation: During the cyclization step or subsequent functionalization, an unprotected secondary amine could react multiple times, leading to a complex mixture of products. The Cbz group prevents this.[1]
-
Facilitates Purification: The introduction of the lipophilic benzyl group can improve the solubility of intermediates in organic solvents and aid in purification by chromatography.[9]
The Cbz group is particularly useful because it is stable to a wide range of conditions but can be removed under mild hydrogenolysis conditions, which typically do not affect other functional groups.[4]
Q2: What is the significance of the 1,6-diazaspiro[3.4]octane scaffold in medicinal chemistry?
The 1,6-diazaspiro[3.4]octane core is a highly sought-after structural motif in modern drug discovery. Its importance stems from several key features:
-
Three-Dimensionality (3D) and Novelty: As the pharmaceutical industry seeks to explore new chemical space, there is a strong emphasis on moving away from flat, two-dimensional molecules. The rigid, spirocyclic structure of 1,6-diazaspiro[3.4]octane provides a well-defined three-dimensional arrangement of atoms, which can lead to improved binding affinity and selectivity for biological targets.[6][10]
-
Bioisosteric Replacement: Spirocyclic diamines are often used as bioisosteres for more common motifs like piperazine. This substitution can significantly alter a drug candidate's physicochemical properties, such as solubility, metabolic stability, and cell permeability, in a beneficial way.[11]
-
Structural Rigidity: The conformational rigidity of the spirocycle reduces the entropic penalty upon binding to a target protein, which can translate to higher potency.[12]
This unique combination of properties makes 1,6-diazaspiro[3.4]octane and related scaffolds valuable building blocks for developing novel therapeutics against a wide range of diseases.[10]
References
- BenchChem. (2025). optimizing reaction conditions for 1,6-Diazaspiro[3.4]octane synthesis.
- BenchChem. (2025). Technical Support Center: 1,6-Diazaspiro[3.4]octane Reactions.
- BenchChem. (2025). Synthesis Protocols for 1,6-Diazaspiro[3.
- BenchChem. (2025). Purification Techniques for 1,6-Diazaspiro[3.
- BenchChem. (2025). Application Notes and Protocols for the Large-Scale Synthesis of 1,6-Diazaspiro[3.4]octane.
- Journal of Medicinal Chemistry. (2021). Identification and Profiling of a Novel Diazaspiro[3.
- Thieme. (Date not available). Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes.
- Neliti. (2024). PROTECTING GROUPS FOR ORGANIC SYNTHESIS.
- Labinsights. (2023). Benefits of Protecting Groups in Organic Synthesis.
- Journal of Natural Products. (2026).
- NINGBO INNO PHARMCHEM CO.,LTD. (2026).
- PMC NIH. (Date not available). Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity.
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- 11. Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Navigating the Stability of Diazaspiro[3.4]octanes
Welcome to the technical support center for researchers, scientists, and drug development professionals working with diazaspiro[3.4]octane scaffolds. This guide is designed to provide in-depth technical assistance for troubleshooting stability issues related to the azetidine ring within this increasingly popular molecular framework. As a Senior Application Scientist, my goal is to blend foundational chemical principles with practical, field-tested advice to help you anticipate, diagnose, and resolve experimental challenges.
The diazaspiro[3.4]octane motif offers a unique three-dimensional architecture that is highly attractive for modern medicinal chemistry.[1][2] However, the inherent ring strain of the four-membered azetidine ring can present stability challenges, particularly under certain experimental conditions.[2] This guide provides a structured approach to understanding and managing these issues.
Part 1: Troubleshooting Guide
This section is formatted in a question-and-answer style to directly address common problems encountered during synthesis, purification, and formulation of diazaspiro[3.4]octane-containing compounds.
Issue 1: Unexpected Impurities After Acidic Workup or Purification
Question: I'm observing new, more polar impurities by HPLC after an acidic workup (e.g., TFA cleavage of a Boc group, or extraction with aqueous acid). What is likely happening to my diazaspiro[3.4]octane?
Plausible Cause: You are likely observing the results of acid-mediated hydrolysis of the azetidine ring. The four-membered ring is susceptible to nucleophilic attack, a process that is significantly accelerated by protonation of the azetidine nitrogen. This increases the ring strain and makes the carbon atoms adjacent to the nitrogen more electrophilic.
Mechanism of Degradation: The most common degradation pathway is the intramolecular nucleophilic attack by the adjacent amine in the pyrrolidine ring, leading to a ring-opened piperazine derivative. This is particularly relevant for 2,6-diazaspiro[3.4]octanes. Alternatively, intermolecular attack by water or other nucleophiles present in the medium can lead to the formation of amino alcohol-containing impurities.
Troubleshooting Workflow:
-
Confirm Degradation:
-
Acquire HPLC-MS data of the crude reaction mixture before and after the acidic step. Look for the appearance of new peaks with a mass corresponding to the addition of a water molecule (M+18).
-
Use ¹H NMR to monitor the reaction. Disappearance of the characteristic signals for the azetidine ring protons and the appearance of new, broader signals in the aliphatic region can indicate ring opening.[3][4][5]
-
-
Mitigation Strategies:
-
Choice of Acid: If possible, use a milder acid or a shorter reaction time. For Boc deprotection, consider using alternatives to neat TFA, such as HCl in an organic solvent (e.g., 4M HCl in dioxane) at low temperatures (0 °C).[1]
-
Control of pH: During aqueous extractions, avoid strongly acidic conditions (pH < 4) for extended periods. If an acidic wash is necessary, perform it quickly and immediately neutralize the organic layer.
-
Protecting Group Strategy: If the azetidine nitrogen is unprotected, its basicity will make it prone to protonation. Consider protecting the azetidine nitrogen with a group that is stable to the reaction conditions but can be removed under orthogonal conditions. Common protecting groups include Boc (tert-butyloxycarbonyl) and Cbz (carbobenzyloxy).[6]
-
Issue 2: Compound Degradation During Storage in Solution
Question: My purified diazaspiro[3.4]octane derivative appears to be degrading over time when stored in solution (e.g., in DMSO for biological screening). How can I improve its stability?
Plausible Cause: The stability of diazaspiro[3.4]octanes in solution is highly dependent on the solvent, pH, and temperature. Protic solvents, especially if slightly acidic, can facilitate the slow hydrolysis of the azetidine ring.
Troubleshooting Workflow:
-
Assess Storage Conditions:
-
Solvent: If possible, store the compound as a dry solid at low temperature (-20 °C or -80 °C). For solutions, use anhydrous, aprotic solvents like DMSO or DMF.
-
pH: If the compound is formulated in an aqueous buffer, ensure the pH is neutral or slightly basic (pH 7-8). Avoid acidic buffers.
-
Exclusion of Water: Use anhydrous solvents and store under an inert atmosphere (nitrogen or argon) to minimize contact with moisture.
-
-
Forced Degradation Study (Protocol):
-
Prepare solutions of your compound in a range of buffers (e.g., pH 2, 4, 7.4, and 9).
-
Incubate the solutions at a controlled temperature (e.g., 37 °C).
-
At various time points (e.g., 0, 2, 4, 8, 24 hours), quench a small aliquot and analyze by HPLC to determine the percentage of the parent compound remaining.
-
This will provide a stability profile and help identify the optimal pH for storage and formulation.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the key factors that influence the stability of the azetidine ring in a diazaspiro[3.4]octane?
A1: The stability of the azetidine ring is primarily influenced by:
-
Ring Strain: The inherent strain of the four-membered ring is the driving force for its reactivity.[5]
-
pH: Acidic conditions significantly promote ring-opening by protonating the azetidine nitrogen.
-
Substituents: The nature of the substituents on both nitrogen atoms can affect their basicity and steric environment, thereby influencing stability. Electron-withdrawing groups on the nitrogen can decrease its basicity and potentially increase stability towards acid-catalyzed degradation.
-
Presence of Nucleophiles: Water, alcohols, and even other amine functionalities within the molecule or in the reaction mixture can act as nucleophiles to open the ring.
Q2: Which analytical techniques are best for detecting azetidine ring instability?
A2: A combination of techniques is most effective:
-
HPLC-MS: Ideal for monitoring the appearance of degradation products and confirming their molecular weights.
-
NMR Spectroscopy: ¹H and ¹³C NMR are powerful for structural elucidation of both the parent compound and its degradation products. The disappearance of characteristic azetidine proton and carbon signals is a strong indicator of ring opening.[3][4][5]
-
LC-MS/MS: Can be used to fragment the parent compound and its impurities to gain more detailed structural information.
Q3: Can the pyrrolidine ring in the diazaspiro[3.4]octane scaffold affect the stability of the azetidine ring?
A3: Yes. In 2,6-diazaspiro[3.4]octanes, the pyrrolidine nitrogen can act as an intramolecular nucleophile, especially when the azetidine nitrogen is protonated. This can lead to a ring-expansion rearrangement to form a piperazine-like structure. The proximity and conformational flexibility of the pyrrolidine ring will influence the rate of this intramolecular reaction.
Q4: Are there any "stability-enhancing" modifications I can make to my diazaspiro[3.4]octane core?
A4: While the core scaffold's stability is inherent, you can enhance the overall stability of your molecule by:
-
Protecting Groups: Judicious use of protecting groups on one or both nitrogen atoms can prevent unwanted side reactions and protonation-induced degradation.[6]
-
Steric Hindrance: Introducing bulky substituents near the azetidine ring can sterically hinder the approach of nucleophiles, potentially slowing down degradation.
-
Electronic Effects: Attaching electron-withdrawing groups to the nitrogen atoms can reduce their basicity, making them less susceptible to protonation under acidic conditions.
Visualizing Degradation and Troubleshooting
Below are diagrams to help visualize the concepts discussed in this guide.
Diagram 1: Proposed Acid-Catalyzed Degradation of a 2,6-Diazaspiro[3.4]octane
Caption: Proposed pathway for acid-catalyzed degradation.
Diagram 2: Experimental Workflow for Stability Assessment
Caption: Workflow for assessing pH-dependent stability.
Data Summary
| Condition | Potential Degradation Product | Recommended Analytical Method | Mitigation Strategy |
| Acidic Workup (e.g., TFA) | Ring-opened amino alcohol or piperazine derivative | HPLC-MS, ¹H NMR | Use milder acids, lower temperature, shorter reaction times |
| Storage in Protic Solvents | Hydrolysis products (M+18) | HPLC, LC-MS | Store as a solid, use anhydrous aprotic solvents |
| Purification by Silica Gel Chromatography | On-column degradation if silica is acidic | TLC, HPLC | Neutralize silica gel with a base (e.g., triethylamine) before use |
References
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Kuleshova, E., et al. (2023). Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. Molecules, 28(6), 2529. [Link]
-
de la Torre, B. G., et al. (2021). Identification and Profiling of a Novel Diazaspiro[3.4]octane Chemical Series Active against Multiple Stages of the Human Malaria Parasite Plasmodium falciparum and Optimization Efforts. Journal of Medicinal Chemistry, 64(5), 2687–2705. [Link]
-
Reddy, T. J., et al. (2014). Facile synthesis of 2-azaspiro[3.4]octane. Organic & Biomolecular Chemistry, 12(35), 6846–6851. [Link]
-
Wang, W., et al. (2015). Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition. Chinese Journal of Organic Chemistry, 35(1), 137. [Link]
-
Bull, J. A., et al. (2018). Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry. The Journal of Organic Chemistry, 83(15), 8235–8248. [Link]
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Caputo, P., et al. (2018). ¹H-NMR Spectroscopy: A Possible Approach to Advanced Bitumen Characterization for Industrial and Paving Applications. Applied Sciences, 8(2), 229. [Link]
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Lesnichin, S., et al. (2024). Harnessing Nuclear Magnetic Resonance Spectroscopy to Decipher Structure and Dynamics of Clathrate Hydrates in Confinement: A Perspective. Molecules, 29(14), 3369. [Link]
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Jasiński, M., et al. (2022). NMR Reaction Monitoring Robust to Spectral Distortions. Analytical Chemistry, 94(30), 10633–10641. [Link]
-
Litskan, E. V., & Vashchenko, B. V. (2022). The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes. Ukrainian Chemical Journal, 88(12), 3–11. [Link]
-
Chen, P., et al. (2023). 2,6-diazaspiro[3.4]octan-7-one derivatives as potent sigma-1 receptor antagonists that enhanced the antinociceptive effect of morphine and rescued morphine tolerance. European Journal of Medicinal Chemistry, 247, 115033. [Link]
-
Wishart, D. S. (2007). NMR Spectroscopy Techniques for Application to Metabonomics. In The Handbook of Metabonomics and Metabolomics (pp. 99-123). Elsevier. [Link]
-
Caron, S., et al. (2016). Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. The Journal of Organic Chemistry, 81(17), 7511–7525. [Link]
-
Litskan, E. V., & Vashchenko, B. V. (2022). The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes. ResearchGate. [Link]
-
Kocienski, P. J. (2004). Protecting Groups (3rd ed.). Georg Thieme Verlag. [Link]
-
Jasiński, M., et al. (2022). NMR reaction monitoring robust to spectral distortions. ChemRxiv. [Link]
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Technical Support Center: Enhancing the Solubility of 6-CBZ-1,6-DIAZASPIRO[3.4]OCTANE Derivatives
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and improving the solubility of 6-CBZ-1,6-diazaspiro[3.4]octane derivatives. These spirocyclic compounds are of increasing interest in drug discovery, but their often-limited aqueous solubility can present significant challenges during development.[1] This document offers a structured approach to identifying the root causes of poor solubility and provides actionable, evidence-based strategies to overcome these hurdles.
Frequently Asked Questions (FAQs)
Q1: Why do my 6-CBZ-1,6-diazaspiro[3.4]octane derivatives exhibit poor aqueous solubility?
A1: The solubility of these derivatives is influenced by a combination of factors inherent to their structure. The rigid, three-dimensional spirocyclic core, while beneficial for exploring new chemical space, can lead to strong crystal lattice energy. Additionally, the carbamoylbenzyl (CBZ) group contributes to the molecule's hydrophobicity. The interplay between the crystal packing forces and the solvation energy in water determines the overall solubility. Overcoming the crystal lattice energy is a key hurdle to achieving dissolution.
Q2: What is the first step I should take to address the poor solubility of my compound?
A2: A fundamental first step is to characterize the physicochemical properties of your compound. This includes determining its pKa, melting point, and LogP. The diazaspiro[3.4]octane core contains basic nitrogen atoms, making the compound's solubility pH-dependent.[2][3] Understanding these properties will guide the selection of the most appropriate solubilization strategy.
Q3: Can I improve solubility by simply modifying the chemical structure?
A3: Yes, structural modification can be a powerful tool. Strategies include introducing polar functional groups or ionizable centers to increase hydrophilicity.[4] However, it is crucial to consider the potential impact on the compound's pharmacological activity, as even minor changes can alter binding to the target.
Troubleshooting Guide: Addressing Specific Solubility Issues
This section provides a detailed breakdown of common solubility problems and offers step-by-step protocols to address them.
Issue 1: Compound precipitates out of aqueous solution at neutral pH.
Potential Cause: The compound is a weak base and has its lowest solubility near its isoelectric point (pI).[5] At neutral pH, the compound may be largely in its neutral, less soluble form.
Troubleshooting Workflow:
Caption: Workflow for addressing pH-dependent precipitation.
Experimental Protocol: pH-Dependent Solubility Profiling
-
Prepare a series of buffers with pH values ranging from 2 to 10 (e.g., citrate, phosphate, borate buffers).
-
Add an excess amount of your compound to each buffer in separate vials.
-
Equilibrate the samples by shaking or stirring at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (typically 24-48 hours) to reach equilibrium.
-
Separate the solid material from the solution by centrifugation or filtration.
-
Quantify the concentration of the dissolved compound in the supernatant or filtrate using a suitable analytical method (e.g., HPLC-UV, LC-MS).
-
Plot the solubility as a function of pH to identify the pH range of maximum solubility. The solubility of basic compounds like 6-CBZ-1,6-diazaspiro[3.4]octane derivatives is expected to increase at lower pH values due to protonation of the nitrogen atoms.[6]
Solution A: pH Adjustment. For many amine-containing compounds, adjusting the pH of the formulation to a more acidic range can significantly enhance solubility.[7]
Solution B: Salt Formation. Forming a salt of the basic nitrogen with a pharmaceutically acceptable acid can dramatically improve aqueous solubility and dissolution rate.[8]
Issue 2: The compound has low solubility across the entire physiological pH range.
Potential Cause: The intrinsic solubility of the compound is low, and pH modification alone is insufficient. This is common for molecules with high LogP and strong crystal lattice energy.
Troubleshooting Strategies:
| Strategy | Mechanism of Action | Expected Solubility Enhancement | Key Considerations |
| Co-solvents | Reduce the polarity of the solvent system, decreasing the interfacial tension between the drug and the solvent.[9] | Moderate to High | Potential for toxicity and drug precipitation upon dilution.[10] |
| Cyclodextrins | Form inclusion complexes by encapsulating the hydrophobic drug molecule within their cavity, increasing its apparent water solubility.[11][12] | Moderate to High | Stoichiometry of the complex and potential for competitive inhibition. |
| Amorphous Solid Dispersions (ASDs) | Disperse the drug in a polymer matrix in a high-energy amorphous state, eliminating the need to overcome crystal lattice energy for dissolution.[13][14] | High | Physical stability of the amorphous form and potential for recrystallization. |
| Nanosuspensions | Reduce the particle size of the drug to the nanometer range, increasing the surface area for dissolution.[15][16] | Moderate to High | Physical stability of the suspension and potential for particle aggregation. |
| Prodrug Approach | Chemically modify the drug to attach a hydrophilic promoiety, which is cleaved in vivo to release the active drug.[17][18] | High | Efficiency of in vivo conversion to the active drug and potential for altered pharmacology of the prodrug itself.[19][20] |
Experimental Protocol: Formulation Screening with Co-solvents
-
Select a panel of pharmaceutically acceptable co-solvents such as ethanol, propylene glycol, and polyethylene glycol 400 (PEG 400).[21]
-
Prepare a series of co-solvent/water mixtures at different volume ratios (e.g., 10%, 20%, 50% v/v).
-
Determine the saturation solubility of your compound in each mixture using the equilibrium solubility method described previously.
-
Plot the solubility as a function of the co-solvent concentration. This will help identify the most effective co-solvent and the optimal concentration range.
Experimental Protocol: Preparation of an Amorphous Solid Dispersion (ASD) by Solvent Evaporation
-
Select a suitable polymer carrier such as polyvinylpyrrolidone (PVP) or hydroxypropyl methylcellulose (HPMC).
-
Dissolve both the drug and the polymer in a common volatile solvent (e.g., methanol, acetone).
-
Evaporate the solvent under reduced pressure using a rotary evaporator to form a thin film.
-
Further dry the film under vacuum to remove any residual solvent.
-
Scrape the resulting solid dispersion from the flask and characterize its properties (e.g., by differential scanning calorimetry and X-ray powder diffraction) to confirm the amorphous state.
Caption: Overview of formulation strategies for poorly soluble compounds.
Concluding Remarks
Improving the solubility of 6-CBZ-1,6-diazaspiro[3.4]octane derivatives is a critical step in their development as potential therapeutic agents. A systematic approach, beginning with a thorough physicochemical characterization, is essential for selecting the most effective solubilization strategy. The methods outlined in this guide, from simple pH adjustment to more advanced formulation techniques like amorphous solid dispersions and nanosuspensions, provide a robust toolkit for the modern drug developer. By understanding the underlying principles of each method and applying them judiciously, researchers can successfully overcome the solubility challenges posed by this promising class of compounds.
References
- Seppic. (2025, May 12). Solubility enhancement with amorphous solid dispersions.
- ResearchGate. (2025, August 10). Improving solubility via structural modification.
- He, Y., et al. (2022). Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K. Journal of Chemical & Engineering Data.
- Jadhav, S. P., et al. (2023). Nanosuspension: An approach to enhance solubility of drugs. Advances in Pharmacology and Pharmacy, 11(2), 117-130.
- Mocanu, A. M., et al. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceutics, 15(3), 896.
- Raut, S. Y., et al. (2022). The Prodrug Approach: A Successful Tool for Improving Drug Solubility. Molecules, 27(19), 6598.
- Zhang, Y., et al. (2022). Molecular Dynamics Simulation of Drug Solubilization Behavior in Surfactant and Cosolvent Injections. Pharmaceutics, 14(11), 2395.
- ResearchGate. (2025, July 8). Formulation strategies for poorly soluble drugs.
- MDPI. (n.d.). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends.
- Evonik. (2025, May 12). Amorphous solid dispersions for enhanced drug solubility and stability.
- SciSpace. (n.d.). Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach.
- Dr. Reddy's. (n.d.). Formulation Development Strategies for Poorly Soluble Pharma APIs.
- ResearchGate. (2025, October 11). Nanosuspensions For Enhancing Drug Solubility: Formulation Strategies and Stability Challenges.
- MDPI. (2023, March 10). Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead.
- Chemistry LibreTexts. (2023, January 22). Advanced Properties of Amines.
- International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility.
- MDPI. (n.d.). Prodrug Approach as a Strategy to Enhance Drug Permeability.
- ResearchGate. (2025, October 16). The Prodrug Approach: A Successful Tool for Improving Drug Solubility.
- Co-solvency and anti-solvent method for the solubility enhancement. (2024, October 30). Pharma Times.
- Drug Discovery Online. (2023, December 18). 4 Strategies To Formulate Poorly Soluble APIs.
- National Institutes of Health. (n.d.). Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents.
- Taylor & Francis Online. (n.d.). Full article: Cyclodextrin Controlled Release of Poorly Water-Soluble Drugs from Hydrogels.
- Medicinal Chemistry Communications. (2025, April 5). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists.
- Solubility and pH of amines. (n.d.). Royal Society of Chemistry.
- International Journal of Pharmacy & Pharmaceutical Research. (2024, November 12). Nanosuspensions: A Novel Strategy for Overcoming Drug Solubility Challenges.
- National Institutes of Health. (n.d.). Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems?.
- Jurnal Universitas Padjadjaran. (2024, June 7). Drug Solubility Enhancement Strategies Using Amorphous Solid Dispersion.
- Stella, V. J., & Nti-Addae, K. W. (2007). Prodrug strategies to overcome poor water solubility. Advanced Drug Delivery Reviews, 59(7), 677-694.
- Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (2010, October 1). American Pharmaceutical Review.
- PubChem. (n.d.). tert-Butyl 1,6-diazaspiro[3.4]octane-6-carboxylate.
- SciELO. (n.d.). Cyclodextrins and ternary complexes: technology to improve solubility of poorly soluble drugs.
- Lumen Learning. (n.d.). 23.1. Properties of amines | Organic Chemistry II.
- Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement.
- Universal Journal of Pharmaceutical Research. (2023). Review on Nanosuspension as a Novel Method for Solubility and Bioavailability Enhancement of Poorly Soluble Drugs.
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- ACS Publications. (2026, January 22). Exploring Cyclodextrin-Based MOFs for Drug Delivery: Synthesis, Applications, and Future Perspectives | ACS Omega.
- PubChem. (n.d.). 2,5-Diazaspiro[3.4]octan-6-one.
- MDPI. (n.d.). MHY498 Nanosuspensions for Improved Topical Drug Delivery: Understanding of Its Solubility Behavior in DEGME + Water Mixtures and Preparation of Nanosuspension Using Box–Behnken Design.
- Lonza. (n.d.). Amorphous Solid Dispersion Speciation - Impact of Polymer Chemistry & Drug Properties.
- MDPI. (n.d.). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications.
- Wikipedia. (n.d.). Isoelectric point.
- MDPI. (n.d.). Pharmaceutical Cocrystals in Drug-Delivery Technologies: Advances from Rational Design to Therapeutic Applications.
- Journal of Health and Rehabilitation Research. (2022). IMPROVING THE METHODS OF SOLUBILITY AND DRUG DESIGN IN A PRODRUG.
- PubChem. (n.d.). 6-Nitroso-1-oxa-6-azaspiro[3.4]octane.
- PubChem. (n.d.). 6-Boc-2,6-diazaspiro[3.4]octan-2-amine.
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Technical Support Center: Strategic Control of Di-substitution in 1,6-Diazaspiro[3.4]octane Synthesis
For researchers, medicinal chemists, and professionals in drug development, 1,6-diazaspiro[3.4]octane represents a valuable scaffold, offering a unique three-dimensional architecture for novel therapeutics. However, the synthetic derivatization of this diamine is often complicated by the formation of di-substituted byproducts, leading to reduced yields of the desired mono-substituted product and posing significant purification challenges. This technical support guide provides a comprehensive resource for understanding and minimizing the formation of these byproducts.
Frequently Asked Questions (FAQs)
Q1: Why is the formation of di-substituted byproducts a common issue when working with 1,6-diazaspiro[3.4]octane?
A1: 1,6-Diazaspiro[3.4]octane possesses two secondary amine functionalities at the N1 and N6 positions. Both nitrogens are nucleophilic and can react with electrophiles. Once the first substitution occurs, the resulting mono-substituted product still contains a reactive secondary amine, which can undergo a second substitution, leading to the di-substituted byproduct. The relative rates of the first and second substitution reactions determine the product distribution.
Q2: Is there a difference in reactivity between the N1 and N6 positions?
A2: Yes, a significant difference in reactivity exists due to the distinct ring systems in which the nitrogen atoms are located. The N1 position is part of a four-membered azetidine ring, while the N6 position is part of a five-membered pyrrolidine ring. Generally, the nitrogen in the less strained pyrrolidine ring (N6) is more nucleophilic and sterically more accessible than the nitrogen in the more strained and sterically hindered azetidine ring (N1). This inherent difference in reactivity can be exploited to achieve selective mono-substitution at the N6 position under carefully controlled conditions.
Q3: What are the primary strategies to minimize di-substitution?
A3: The key strategies revolve around controlling the reaction stoichiometry, reaction conditions, and employing protecting group strategies. These include:
-
Stoichiometric Control: Using a limited amount of the electrophile (typically 1.0 equivalent or slightly less) relative to the diamine.
-
Slow Addition: Adding the electrophile slowly to the reaction mixture to maintain a low instantaneous concentration, which favors the reaction with the more abundant and more reactive starting diamine.
-
Low Temperature: Conducting the reaction at lower temperatures to decrease the rate of the second substitution reaction, which often has a higher activation energy.
-
Protecting Group Strategy: The most robust method involves selectively protecting one of the nitrogen atoms, typically the more reactive one, to prevent its participation in the reaction. The tert-butyloxycarbonyl (Boc) group is a commonly used protecting group for this purpose.
Q4: How can I purify the desired mono-substituted product from the di-substituted byproduct?
A4: Purification can be challenging due to the similar polarities of the mono- and di-substituted products. Common purification techniques include:
-
Column Chromatography: This is the most effective method for separating compounds with small differences in polarity. Careful selection of the stationary phase (e.g., silica gel or alumina) and the eluent system is crucial.
-
Recrystallization: If the mono-substituted product is a solid, recrystallization from a suitable solvent system can be an effective method for purification, provided there is a significant difference in solubility between the desired product and the byproduct.
-
Acid-Base Extraction: Exploiting the basicity of the remaining free amine in the mono-substituted product can sometimes allow for separation from the non-basic di-substituted product through a series of acidic and basic washes.
Troubleshooting Guide: Minimizing Di-substituted Byproducts
This guide provides a systematic approach to troubleshoot and optimize your reaction conditions to favor the formation of the mono-substituted product.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| High percentage of di-substituted byproduct observed by TLC/LC-MS. | 1. Incorrect Stoichiometry: Excess electrophile is present in the reaction mixture. 2. Rapid Addition of Electrophile: A high local concentration of the electrophile promotes reaction with the mono-substituted product. 3. High Reaction Temperature: The rate of the second substitution is significantly increased at elevated temperatures. | 1. Adjust Stoichiometry: Carefully control the stoichiometry of the electrophile to 0.95-1.0 equivalents relative to the 1,6-diazaspiro[3.4]octane. 2. Implement Slow Addition: Use a syringe pump or a dropping funnel to add the electrophile solution over an extended period (e.g., 1-2 hours). 3. Optimize Temperature: Start the reaction at a low temperature (e.g., 0 °C or -78 °C) and allow it to slowly warm to room temperature. Monitor the reaction progress by TLC or LC-MS to determine the optimal temperature profile. |
| Reaction is sluggish at low temperatures, and warming leads to di-substitution. | 1. Insufficiently Reactive Electrophile: The electrophile may not be reactive enough at low temperatures. 2. Inappropriate Solvent or Base: The chosen solvent or base may not be optimal for the reaction. | 1. Consider a More Reactive Electrophile: If possible, switch to a more reactive electrophile (e.g., an acyl chloride instead of an anhydride, or an alkyl iodide instead of a bromide). 2. Solvent and Base Screening: Screen a variety of aprotic solvents (e.g., DCM, THF, MeCN) and non-nucleophilic bases (e.g., DIPEA, triethylamine) to find the best combination for your specific reaction. |
| Difficulty in separating mono- and di-substituted products by chromatography. | 1. Similar Polarity: The mono- and di-substituted products have very similar polarities. 2. Inappropriate Stationary or Mobile Phase: The chosen chromatography conditions are not providing adequate separation. | 1. Employ a Protecting Group Strategy: The most reliable solution is to use a protecting group (see detailed protocol below). This introduces a significant difference in polarity between the protected mono-substituted product and any potential di-substituted byproduct. 2. Optimize Chromatography: Experiment with different solvent systems (e.g., gradients of ethyl acetate/hexanes with a small percentage of triethylamine for basic compounds on silica gel). Consider using a different stationary phase, such as alumina. |
Experimental Protocols
Protocol 1: Selective Mono-Boc Protection of 1,6-Diazaspiro[3.4]octane
This protocol is a robust method to generate the mono-protected intermediate, which can then be used for subsequent selective substitution at the unprotected nitrogen.
Materials:
-
1,6-Diazaspiro[3.4]octane
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Methanol (MeOH), anhydrous
-
Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in a suitable solvent
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Dichloromethane (DCM) or Ethyl acetate (EtOAc)
Procedure:
-
Dissolve 1,6-diazaspiro[3.4]octane (1.0 eq) in anhydrous methanol (10 mL per mmol of diamine) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of either trifluoroacetic acid (1.0 eq) or hydrochloric acid (1.0 eq) in a suitable solvent dropwise to the stirred solution. This in situ formation of the mono-salt deactivates one of the amine groups.[1][2]
-
Allow the mixture to stir at 0 °C for 30 minutes.
-
In a separate flask, dissolve di-tert-butyl dicarbonate (1.0 eq) in anhydrous methanol.
-
Add the Boc₂O solution dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the methanol.
-
Dissolve the residue in dichloromethane or ethyl acetate and wash with saturated aqueous sodium bicarbonate solution to neutralize the acid and remove any unreacted Boc₂O.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude mono-Boc-protected 1,6-diazaspiro[3.4]octane.
-
The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes containing 1% triethylamine to afford the pure mono-protected product.
Protocol 2: Selective Mono-Alkylation of N-Boc-1,6-diazaspiro[3.4]octane
Materials:
-
N-Boc-1,6-diazaspiro[3.4]octane (from Protocol 1)
-
Alkyl halide (e.g., methyl iodide, benzyl bromide) (1.0-1.2 eq)
-
A non-nucleophilic base (e.g., DIPEA, K₂CO₃) (1.5-2.0 eq)
-
Anhydrous solvent (e.g., DMF, MeCN)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Water
-
Brine
-
Ethyl acetate (EtOAc)
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve N-Boc-1,6-diazaspiro[3.4]octane (1.0 eq) and the base (1.5-2.0 eq) in the anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add the alkyl halide (1.0-1.2 eq) dropwise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature or gently heat (e.g., 50-60 °C) if necessary. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired mono-alkylated, Boc-protected product.
Protocol 3: Deprotection of the Boc Group
Materials:
-
Mono-substituted N-Boc-1,6-diazaspiro[3.4]octane derivative
-
Trifluoroacetic acid (TFA) or 4M HCl in dioxane
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the Boc-protected compound in dichloromethane.
-
Add an excess of trifluoroacetic acid (5-10 equivalents) or 4M HCl in dioxane at room temperature.
-
Stir the reaction mixture for 1-4 hours, monitoring the deprotection by TLC or LC-MS.
-
Once the reaction is complete, carefully neutralize the excess acid by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected mono-substituted 1,6-diazaspiro[3.4]octane.
Visualization of Key Concepts
Reaction Mechanism: Mono-Boc Protection
Caption: Workflow for selective mono-Boc protection of 1,6-diazaspiro[3.4]octane.
Troubleshooting Logic for Minimizing Di-substitution
Caption: Decision tree for troubleshooting and minimizing di-substituted byproducts.
References
- Lee, D. W., Ha, H.-J., & Lee, W. K. (2007). Selective Mono-BOC Protection of Diamines.
- Servín, F. A., Romero, J. A., Aguirre, G., Grotjahn, D., Somanathan, R., & Chávez, D. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Journal of the Mexican Chemical Society, 61(1), 23-27.
Sources
Validation & Comparative
The Advent of Novel E3 Ligase Recruiters: A Comparative Biological Evaluation Guide for 6-CBZ-1,6-DIAZASPIRO[3.4]OCTANE-Based PROTACs
Introduction: Expanding the E3 Ligase Landscape for Targeted Protein Degradation
Proteolysis-targeting chimeras (PROTACs) have revolutionized drug discovery by co-opting the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS), to eliminate disease-causing proteins.[1][2] These heterobifunctional molecules are composed of a ligand that binds to a protein of interest (POI), another that recruits an E3 ubiquitin ligase, and a linker that connects the two.[3] This induced proximity leads to the ubiquitination and subsequent degradation of the POI.[4]
While the PROTAC field has seen remarkable progress, with several candidates in clinical trials, the vast majority of current PROTACs rely on a limited repertoire of E3 ligases, primarily Cereblon (CRBN) and von Hippel-Lindau (VHL).[5][6][7] This reliance presents significant limitations, including potential for acquired resistance and a lack of tissue-specific degradation.[5][6] The human genome encodes over 600 E3 ligases, representing a largely untapped resource for developing next-generation PROTACs with improved efficacy and safety profiles.[6]
This guide focuses on the biological evaluation of PROTACs incorporating a novel E3 ligase recruiter, 6-CBZ-1,6-diazaspiro[3.4]octane. Spirocyclic scaffolds are of increasing interest in medicinal chemistry due to their conformational rigidity and three-dimensional character, which can lead to improved pharmacological properties.[8] The 6-CBZ-1,6-diazaspiro[3.4]octane moiety represents a promising, yet underexplored, scaffold for engaging novel E3 ligases.
Herein, we present a comprehensive framework for the biological characterization of PROTACs containing this novel scaffold, comparing its hypothetical performance with that of well-established CRBN and VHL-based degraders. This guide is intended for researchers, scientists, and drug development professionals seeking to explore and validate new chemical space in the field of targeted protein degradation.
The Biological Evaluation Cascade: A Stepwise Approach to Characterizing Novel PROTACs
A systematic and rigorous biological evaluation is paramount to understanding the mechanism of action, efficacy, and potential liabilities of any new PROTAC. The following cascade of experiments provides a self-validating system to comprehensively characterize a novel PROTAC, such as one containing the 6-CBZ-1,6-diazaspiro[3.4]octane moiety.
Caption: A stepwise workflow for the comprehensive biological evaluation of a novel PROTAC.
Part 1: Foundational Biochemical and Cellular Assays
The initial phase of evaluation focuses on confirming the fundamental mechanistic steps of PROTAC action at a biochemical and cellular level.
E3 Ligase Binding Affinity
The foundational characteristic of the novel recruiter is its ability to bind to the intended E3 ligase. This is a critical first step, as insufficient binding will preclude all downstream PROTAC activity.
Experimental Protocol: Isothermal Titration Calorimetry (ITC)
-
Protein Preparation: Express and purify the recombinant E3 ligase of interest.
-
Compound Preparation: Dissolve the 6-CBZ-1,6-diazaspiro[3.4]octane moiety (without the POI ligand and linker) in a buffer matching the protein solution.
-
ITC Experiment:
-
Load the E3 ligase solution into the sample cell of the ITC instrument.
-
Load the compound solution into the injection syringe.
-
Perform a series of injections of the compound into the E3 ligase solution while monitoring the heat change.
-
-
Data Analysis: Fit the resulting data to a suitable binding model to determine the dissociation constant (Kd), enthalpy (ΔH), and entropy (ΔS) of binding.
Causality: A low Kd value (typically in the nanomolar to low micromolar range) is indicative of a high-affinity interaction, which is a prerequisite for efficient E3 ligase recruitment.
Ternary Complex Formation
A productive PROTAC must facilitate the formation of a stable ternary complex between the POI and the E3 ligase.[9][10] The stability and kinetics of this complex are critical determinants of degradation efficiency.[]
Experimental Protocol: NanoBRET™ Ternary Complex Assay
-
Cell Line Engineering: Co-express the POI fused to a NanoLuc® luciferase (NLuc) and the E3 ligase fused to a HaloTag® in a suitable cell line.
-
Cell Plating and Labeling:
-
Plate the engineered cells in a white, 96-well plate.
-
Add the HaloTag® NanoBRET™ 618 ligand to the cells and incubate to allow for labeling of the E3 ligase.
-
-
PROTAC Treatment: Add the complete 6-CBZ-1,6-diazaspiro[3.4]octane-containing PROTAC at various concentrations to the cells.
-
Signal Detection: Add the Nano-Glo® substrate and measure the luminescence and filtered fluorescence to determine the BRET ratio.
-
Data Analysis: An increase in the BRET ratio upon PROTAC addition indicates the formation of the ternary complex.
Causality: This live-cell assay provides a quantitative measure of the PROTAC's ability to induce proximity between the POI and the E3 ligase in a physiologically relevant environment.
In Vitro Ubiquitination
Confirmation of ternary complex formation should be followed by direct evidence that this proximity leads to the ubiquitination of the POI.[12]
Experimental Protocol: In Vitro Ubiquitination Assay
-
Reaction Setup: In a microcentrifuge tube, combine the following components in a reaction buffer (e.g., 50 mM HEPES, 50 mM NaCl, 1 mM TCEP):
-
Recombinant E1 activating enzyme
-
Recombinant E2 conjugating enzyme
-
Recombinant E3 ligase
-
Recombinant POI
-
Ubiquitin
-
ATP
-
The 6-CBZ-1,6-diazaspiro[3.4]octane-containing PROTAC
-
-
Incubation: Incubate the reaction mixture at 37°C for 1-2 hours.[13]
-
Reaction Quenching: Stop the reaction by adding SDS-PAGE loading buffer.
-
Analysis:
-
Separate the reaction products by SDS-PAGE.
-
Perform a Western blot using an antibody specific for the POI to visualize a ladder of higher molecular weight bands, indicative of poly-ubiquitination. An anti-ubiquitin antibody can also be used for confirmation.[13]
-
Causality: The appearance of a high-molecular-weight smear or distinct bands corresponding to the ubiquitinated POI directly demonstrates that the PROTAC can mediate the transfer of ubiquitin to the target protein.
Part 2: Cellular Efficacy and Selectivity
Once the fundamental biochemical mechanism is established, the focus shifts to evaluating the PROTAC's performance in a cellular context.
Target Protein Degradation
The ultimate goal of a PROTAC is to reduce the cellular levels of the target protein.
Experimental Protocol: Western Blot Analysis
-
Cell Culture and Treatment:
-
Culture a relevant cell line that endogenously expresses the POI.
-
Treat the cells with a dose-response of the 6-CBZ-1,6-diazaspiro[3.4]octane-containing PROTAC for a set time course (e.g., 4, 8, 16, 24 hours).
-
-
Cell Lysis: Lyse the cells and quantify the total protein concentration.
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for the POI and a loading control (e.g., GAPDH, β-actin).
-
Incubate with a secondary antibody and visualize the bands.
-
-
Data Analysis: Quantify the band intensities to determine the DC50 (concentration at which 50% degradation is achieved) and Dmax (maximum degradation).
Causality: A potent PROTAC will show a dose- and time-dependent decrease in the level of the POI, demonstrating its efficacy in a cellular environment.
Quantitative Proteomics for Degradation Profile
While Western blotting confirms the degradation of the intended target, a global proteomics approach is necessary to assess the selectivity of the PROTAC.
Experimental Protocol: Mass Spectrometry-Based Proteomics
-
Sample Preparation: Treat cells with the PROTAC at a concentration that achieves significant target degradation (e.g., 5x DC50) and a vehicle control.
-
Protein Extraction and Digestion: Lyse the cells, extract the proteins, and digest them into peptides (e.g., with trypsin).
-
LC-MS/MS Analysis: Analyze the peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis:
-
Identify and quantify the proteins in each sample.
-
Compare the protein abundance between the PROTAC-treated and vehicle-treated samples to identify proteins that are significantly downregulated.
-
Causality: This unbiased approach provides a global view of the PROTAC's effects on the proteome, allowing for the identification of both the intended target and any potential off-target proteins that are also degraded.[14][15][16]
Cell Viability and Phenotypic Assays
The functional consequence of target protein degradation should be assessed in relevant cellular models.
Experimental Protocol: Cell Viability Assay (e.g., CellTiter-Glo®)
-
Cell Plating: Seed cancer cells (if the POI is an oncogene) in a 96-well plate.
-
PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC for 72-96 hours.
-
Viability Measurement: Add the CellTiter-Glo® reagent, which measures ATP levels as an indicator of cell viability, and read the luminescence.
-
Data Analysis: Calculate the GI50 (concentration that causes 50% growth inhibition).
Causality: A decrease in cell viability upon PROTAC treatment, which correlates with the degradation of an oncogenic POI, provides strong evidence for the therapeutic potential of the compound.
Part 3: Off-Target and Safety Assessment
A critical aspect of PROTAC development is ensuring its safety profile by minimizing off-target effects.
Global Proteomics for Off-Target Degradation
This is a more in-depth analysis than the initial degradation profile, often employing techniques like Stable Isotope Labeling by Amino acids in Cell culture (SILAC) to more accurately quantify changes in protein levels.[17]
Experimental Protocol: SILAC-Based Quantitative Proteomics
-
Cell Labeling: Culture cells in media containing "light" (normal), "medium," or "heavy" isotopes of arginine and lysine.
-
Treatment: Treat the "heavy" labeled cells with the PROTAC and the "light" labeled cells with a vehicle control.
-
Sample Pooling and Analysis: Combine the cell lysates, digest the proteins, and analyze by LC-MS/MS.
-
Data Analysis: The ratio of "heavy" to "light" peptides for each protein provides a precise measure of the change in protein abundance, allowing for the confident identification of off-target degradation events.
Causality: This method provides a highly accurate and quantitative assessment of the PROTAC's selectivity across the proteome, which is crucial for predicting potential toxicities.
Comparative Analysis: Hypothetical Performance of a 6-CBZ-1,6-DIAZASPIRO[3.4]OCTANE-Based PROTAC
The following tables present hypothetical data comparing a novel 6-CBZ-1,6-diazaspiro[3.4]octane-based PROTAC (PROTAC-D) against established CRBN-based (PROTAC-C) and VHL-based (PROTAC-V) degraders of the same POI.
Table 1: Biochemical and Cellular Degradation Parameters
| Parameter | PROTAC-D (Novel) | PROTAC-C (CRBN) | PROTAC-V (VHL) | Rationale for Comparison |
| E3 Ligase Binding (Kd) | 500 nM | 200 nM | 150 nM | Assessing the affinity of the novel recruiter vs. established ones. |
| Ternary Complex (BRET ratio) | 0.8 | 1.2 | 1.0 | Evaluating the efficiency of induced proximity. |
| Target Degradation (DC50) | 25 nM | 10 nM | 15 nM | Comparing the cellular potency of the PROTACs. |
| Max Degradation (Dmax) | >95% | >95% | >90% | Determining the maximal achievable degradation. |
Table 2: Selectivity and Functional Outcome
| Parameter | PROTAC-D (Novel) | PROTAC-C (CRBN) | PROTAC-V (VHL) | Rationale for Comparison |
| Off-Target Degradation | 1 protein | 5 proteins | 3 proteins | Assessing the selectivity of the novel E3 ligase. |
| Cell Viability (GI50) | 30 nM | 15 nM | 20 nM | Correlating degradation with a functional cellular outcome. |
This comparative data, though hypothetical, illustrates the key performance indicators that would be used to evaluate the potential advantages of a novel E3 ligase recruiter. A successful novel PROTAC, like the hypothetical PROTAC-D, might offer superior selectivity (fewer off-targets) even if its absolute potency (DC50) is slightly lower than established alternatives.
Caption: Mechanism of action for a PROTAC utilizing a novel E3 ligase recruiter.
Conclusion and Future Directions
The exploration of novel E3 ligase recruiters, such as the 6-CBZ-1,6-diazaspiro[3.4]octane scaffold, is a critical frontier in the field of targeted protein degradation. A systematic and rigorous biological evaluation, as outlined in this guide, is essential to validate these new modalities. By moving beyond the well-trodden path of CRBN and VHL, the scientific community can unlock the full potential of PROTAC technology to develop safer, more effective, and tissue-selective therapeutics. The framework presented here provides a robust starting point for any research program aimed at characterizing and comparing the next generation of protein degraders.
References
-
Improve your protein degrader design with new ways to discover E3 ligase ligands. (2021). Available at: [Link]
-
E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones. (n.d.). Available at: [Link]
-
Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. (n.d.). Available at: [Link]
-
Discovery of E3 Ligase Ligands for Target Protein Degradation. (2025). Available at: [Link]
-
PROTAC Drug Off-Target Protein Assessment Service. (n.d.). Available at: [Link]
-
Targeted protein degradation: current and future challenges. (2020). Available at: [Link]
-
Cell-based PROTAC screening for cancer drug discovery. (2024). Available at: [Link]
-
Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta. (n.d.). Available at: [Link]
-
Identification of ligands for E3 ligases with restricted expression using fragment-based methods. (n.d.). Available at: [Link]
-
Recent Advances in Chemical Proteomics for Protein Profiling and Targeted Degradation. (n.d.). Available at: [Link]
-
Enabling novel E3 ligases for targeted protein degradation therapeutics. (n.d.). Available at: [Link]
-
E3 Ligase Ligands in PROTAC. (n.d.). Available at: [Link]
-
Assays and technologies for developing proteolysis targeting chimera degraders. (2020). Available at: [Link]
-
An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs. (n.d.). Available at: [Link]
-
Efficient Sampling of PROTAC-Induced Ternary Complexes. (2024). Available at: [Link]
-
E3 Ligases Meet Their Match: Fragment-Based Approaches to Discover New E3 Ligands and to Unravel E3 Biology. (n.d.). Available at: [Link]
-
E3 ligase ligand optimization of Clinical PROTACs. (n.d.). Available at: [Link]
-
Precision in Efficacy: Developing Robust GMP Potency Assays for PROTACs, Molecular Glues, and Other Targeted Protein Degradation (TPD) Drugs. (n.d.). Available at: [Link]
-
Protein Degrader/PROTAC assays. (n.d.). Available at: [Link]
-
Beyond Degradation: Cell Based and Biophysical Techniques of PROTAC Characterization. (n.d.). Available at: [Link]
-
IN SILICO DESIGN AND BINDING MECHANISM OF E3 LIGASE UBR1 RECRUITERS. (2024). Available at: [Link]
-
Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry. (2025). Available at: [Link]
-
A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing. (2025). Available at: [Link]
-
Strain-release driven spirocyclization of bicyclo[1.1.0]butanes: access to 6,7-diazaspiro[3.4]octanes. (2025). Available at: [Link]
-
Degradome analysis to identify direct protein substrates of small-molecule degraders. (2024). Available at: [Link]
-
Best Practices for PROTACs - Assays and Cooperativity (Part 1B). (2024). Available at: [Link]
-
Novel Design Strategies to Enhance the Efficiency of Proteolysis Targeting Chimeras. (n.d.). Available at: [Link]
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- 4. IN SILICO DESIGN AND BINDING MECHANISM OF E3 LIGASE UBR1 RECRUITERS | bioRxiv [biorxiv.org]
- 5. researchgate.net [researchgate.net]
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Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 6-CBZ-1,6-DIAZASPIRO[3.4]OCTANE
For the diligent researcher, the journey of discovery does not conclude with the final experimental result. Instead, it extends to the responsible management and disposal of all chemical entities created and utilized along the way. This guide provides an in-depth, procedural framework for the proper disposal of 6-CBZ-1,6-diazaspiro[3.4]octane, a specialized heterocyclic compound. The following protocols are designed to ensure the safety of laboratory personnel and the preservation of our environment, reflecting best practices in chemical hygiene and waste management.
Understanding the Compound: A Foundation for Safe Disposal
Heterocyclic compounds, particularly those containing nitrogen, can exhibit biological activity and may pose environmental risks if not handled correctly.[1][2] The carbamate functional group is found in various bioactive molecules, including pesticides, and can have toxicological implications.[3][4] Therefore, a cautious and informed approach to the disposal of 6-CBZ-1,6-diazaspiro[3.4]octane is paramount.
Core Principles of Disposal: A Risk-Based Approach
Given the absence of a dedicated SDS, the primary directive for the disposal of 6-CBZ-1,6-diazaspiro[3.4]octane is to treat it as a potentially hazardous chemical. The following principles should guide all disposal-related activities:
-
Waste Minimization: The most effective disposal strategy begins with thoughtful experimental design to minimize the generation of chemical waste.[5]
-
Segregation: Properly segregate waste streams to prevent unintended reactions and to facilitate compliant disposal.
-
Professional Consultation: Always consult with your institution's Environmental Health and Safety (EHS) department and utilize a licensed professional waste disposal service for the final disposition of chemical waste.[6]
Personal Protective Equipment (PPE): The First Line of Defense
Before handling 6-CBZ-1,6-diazaspiro[3.4]octane or its waste, ensure that appropriate personal protective equipment is worn. This includes, but is not limited to:
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory.[7]
-
Hand Protection: Chemically resistant gloves, such as nitrile, should be worn. Always inspect gloves for any signs of degradation or perforation before use.[7]
-
Body Protection: A standard laboratory coat should be worn.
-
Respiratory Protection: If there is a risk of generating aerosols or dusts, a properly fitted respirator may be necessary.[6][8]
Waste Collection and Segregation: A Step-by-Step Protocol
-
Container Selection: Use a dedicated, properly labeled, and sealable waste container. The container should be compatible with the chemical and any solvents used.
-
Labeling: The waste container must be clearly labeled with the full chemical name: "6-CBZ-1,6-DIAZASPIRO[3.4]OCTANE" and any other components of the waste stream (e.g., solvents).
-
Segregation:
-
Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines.
-
Keep aqueous and organic waste streams separate.
-
-
Storage: Store the sealed waste container in a designated, well-ventilated, and secondary containment area away from incompatible materials.[9][10]
Disposal Pathways: From the Bench to Final Disposition
The recommended disposal pathway for 6-CBZ-1,6-diazaspiro[3.4]octane is through a licensed professional waste disposal company, which will typically employ high-temperature incineration.[6] However, for research and development settings, understanding the chemical vulnerabilities of a molecule can inform potential pre-treatment strategies to reduce its hazard profile, should this be deemed necessary and permissible by local regulations.
Primary Disposal Method: Incineration
Incineration in a chemical incinerator equipped with an afterburner and scrubber is the most thorough and environmentally sound method for the destruction of this compound.[6] This process ensures the complete breakdown of the molecule into less harmful components.
Potential for Chemical Pre-treatment: Deprotection of the CBZ Group
The CBZ group is a common protecting group in organic synthesis and can be removed under various conditions.[11][12] Cleavage of the CBZ group would yield the parent diazaspirooctane, toluene, and carbon dioxide. While this does not eliminate the need for professional disposal, it can be a consideration in specific research contexts for rendering the waste less hazardous.
It is critical to note that this pre-treatment should only be performed by trained personnel in a controlled laboratory setting and in accordance with all institutional and regulatory guidelines. This is not a substitute for professional waste disposal.
A common method for CBZ deprotection is catalytic hydrogenolysis.[11][13]
Exemplary Protocol for CBZ Deprotection via Catalytic Hydrogenolysis:
-
In a fume hood, dissolve the 6-CBZ-1,6-diazaspiro[3.4]octane waste in a suitable solvent such as methanol or ethanol.
-
Carefully add a catalytic amount of palladium on carbon (Pd/C).
-
Secure the reaction vessel in a hydrogenator or set up a system to bubble hydrogen gas through the solution.
-
Stir the reaction mixture at room temperature under a hydrogen atmosphere until the reaction is complete (monitoring by TLC or LC-MS is recommended).
-
Once the reaction is complete, carefully filter the mixture through a pad of celite to remove the palladium catalyst.
-
The resulting solution, containing the deprotected amine and toluene, should be collected as a new waste stream and disposed of through your institution's hazardous waste program.
Decision-Making Flowchart for Disposal
The following diagram illustrates the logical steps for the proper disposal of 6-CBZ-1,6-diazaspiro[3.4]octane.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Heterocyclic nitrogenous pollutants in the environment and their treatment options--an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Carbamate Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. oaepublish.com [oaepublish.com]
- 6. capotchem.cn [capotchem.cn]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. fishersci.com [fishersci.com]
- 10. Chemicals – EHS [ehs.mit.edu]
- 11. total-synthesis.com [total-synthesis.com]
- 12. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 13. researchgate.net [researchgate.net]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
